molecular formula C14H12N4OS B13442708 Nolatrexed-d4 Dihydrochloride

Nolatrexed-d4 Dihydrochloride

Cat. No.: B13442708
M. Wt: 288.36 g/mol
InChI Key: XHWRWCSCBDLOLM-UGWFXTGHSA-N
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Description

Nolatrexed-d4 Dihydrochloride is a useful research compound. Its molecular formula is C14H12N4OS and its molecular weight is 288.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nolatrexed-d4 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nolatrexed-d4 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N4OS

Molecular Weight

288.36 g/mol

IUPAC Name

2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D

InChI Key

XHWRWCSCBDLOLM-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Nolatrexed-d4 Dihydrochloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Nolatrexed-d4 Dihydrochloride, a deuterated analog of a potent thymidylate synthase inhibitor. Designed for researchers, chemists, and drug development professionals, this guide delves into the core physicochemical properties, scientific rationale, and practical experimental considerations for the use of this stable isotope-labeled compound.

Core Compound Characteristics

Nolatrexed-d4 Dihydrochloride is a specialized chemical entity used primarily in research settings. Understanding its properties requires a foundational knowledge of its parent compound, Nolatrexed. Nolatrexed is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] By targeting this enzyme, Nolatrexed disrupts DNA synthesis, leading to cell cycle arrest in the S phase and subsequent apoptosis in rapidly dividing cells, which underpins its antineoplastic activity.[1][3]

The "-d4" designation signifies that four specific hydrogen atoms on the Nolatrexed molecule have been replaced with deuterium, the stable heavy isotope of hydrogen. The "Dihydrochloride" indicates that the molecule is supplied as a salt with two equivalents of hydrochloric acid, a common strategy to enhance the aqueous solubility and stability of pharmaceutical compounds.[3][4]

Physicochemical Data Summary

The precise properties of Nolatrexed-d4 Dihydrochloride are critical for experimental design, including accurate concentration calculations and interpretation of mass spectrometry data. While a specific CAS number for the deuterated form is not widely cataloged, the CAS number for the non-deuterated parent compound is the standard reference.

PropertyValueSource(s)
Compound Name Nolatrexed-d4 Dihydrochloride-
Parent CAS Number 152946-68-4 (for Nolatrexed Dihydrochloride)[1][2][3][5][6][7][8]
Parent Molecular Formula C₁₄H₁₄Cl₂N₄OS[1][3][5][8][9]
Deuterated Molecular Formula C₁₄H₁₀D₄Cl₂N₄OS-
Parent Molecular Weight ~357.26 g/mol [1][3][5][6][9]
Calculated Molecular Weight ~361.29 g/mol Calculated
Synonyms AG 337-d4, Thymitaq-d4[1][2][3][5]

Note: The molecular weight of the deuterated compound is calculated by adding the mass difference between four deuterium atoms and four protium (hydrogen) atoms to the parent molecular weight.

Scientific Rationale and Mechanism of Action

The utility of Nolatrexed-d4 Dihydrochloride in a research context is twofold, stemming from its core inhibitory function and the strategic incorporation of deuterium.

Mechanism of Action: Thymidylate Synthase Inhibition

Nolatrexed functions as a potent inhibitor of thymidylate synthase, with a Ki (inhibition constant) value of approximately 11 nM for the human enzyme.[1][2] It occupies the folate cofactor binding site on the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[1][3] This blockade has profound downstream effects on cellular proliferation.

The depletion of the dTMP pool leads to an imbalance in the levels of deoxynucleotide triphosphates (dNTPs), which directly stalls DNA replication.[10] Consequently, cells are arrested in the S phase of the cell cycle, and prolonged inhibition can trigger programmed cell death (apoptosis).[2][3][10] This mechanism makes Nolatrexed, and by extension its deuterated analog, a subject of interest in oncology research.[1][10]

Nolatrexed_Mechanism cluster_pathway DNA Synthesis Pathway cluster_inhibitor Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA Replication dTMP->DNA Nolatrexed Nolatrexed-d4 Nolatrexed->dUMP Inhibits

Mechanism of Nolatrexed-d4 action on the DNA synthesis pathway.
The Role of Deuteration: The Kinetic Isotope Effect

The primary reason for employing a deuterated compound like Nolatrexed-d4 is to leverage the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.

This has significant implications for drug metabolism studies:

  • Metabolic Stability: Deuteration at a site of metabolic attack (a "soft spot") can slow down the compound's breakdown by metabolic enzymes, such as the cytochrome P450 family.

  • Pharmacokinetic Profiling: By serving as a stable, heavy internal standard in mass spectrometry-based assays (e.g., LC-MS/MS), Nolatrexed-d4 allows for more precise and accurate quantification of the non-deuterated Nolatrexed in biological matrices. It co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.

KIE_Workflow cluster_0 Metabolism Comparison cluster_1 Application in Pharmacokinetics struct Nolatrexed (C-H bond) Metabolic Enzymes (e.g., CYP450) Faster Cleavage Metabolite Formation struct_d4 Nolatrexed-d4 (C-D bond) Metabolic Enzymes (e.g., CYP450) Slower Cleavage (KIE) Reduced Metabolite Formation PK_Study PK Study Sample (e.g., Plasma) Internal_Standard Spike with Nolatrexed-d4 PK_Study->Internal_Standard LCMS LC-MS/MS Analysis Internal_Standard->LCMS Quant Accurate Quantification of Nolatrexed LCMS->Quant

Logic flow of KIE and its application in pharmacokinetic studies.

Experimental Protocols and Best Practices

The integrity of experimental results relies on the proper handling, storage, and application of Nolatrexed-d4 Dihydrochloride. As a hygroscopic and light-sensitive compound, adherence to validated protocols is paramount.

Reconstitution and Storage Protocol

Causality: The dihydrochloride salt form enhances water solubility, but like many complex organic molecules, Nolatrexed is more stable for long-term storage in a solid state or frozen in an organic solvent like DMSO. Repeated freeze-thaw cycles can degrade the compound, and exposure to atmospheric moisture can lead to hydrolysis or isotopic exchange.

Methodology:

  • Preparation: Before opening, allow the vial of Nolatrexed-d4 Dihydrochloride to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection:

    • For a high-concentration stock solution (~116 mM), use anhydrous, newly opened Dimethyl Sulfoxide (DMSO).[3]

    • For direct use in some aqueous buffers, solubility in water is reported up to 50 mg/mL, though sonication may be required to fully dissolve the compound.[1]

  • Reconstitution: Under a gentle stream of inert gas (nitrogen or argon), add the calculated volume of solvent to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of Nolatrexed-d4 Dihydrochloride (MW ~361.29), add approximately 276.8 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, divide the stock solution into single-use aliquots in amber or light-blocking microfuge tubes.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months or more).[1]

    • Crucially, avoid repeated freeze-thaw cycles.

Example Workflow: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nolatrexed-d4 Dihydrochloride in a human cancer cell line (e.g., HeLa cervical cancer cells).

Self-Validation: This protocol includes multiple controls (vehicle, untreated) and replicates to ensure statistical validity. The dose-response curve serves as an internal validation of the compound's biological activity.

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of Nolatrexed-d4 from your DMSO stock solution in culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤0.1%) to avoid solvent toxicity. A typical concentration range might be 0.1 nM to 10 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nolatrexed-d4. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent) according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

Nolatrexed-d4 Dihydrochloride is a sophisticated research tool that combines the potent antineoplastic mechanism of a thymidylate synthase inhibitor with the analytical and pharmacokinetic advantages conferred by stable isotope labeling. Its proper use in quantitative bioanalysis and metabolic studies provides a high degree of precision, while its application in cell-based assays allows for the detailed investigation of DNA synthesis pathways. The technical considerations outlined in this guide, from fundamental physicochemical properties to detailed experimental protocols, are intended to empower researchers to leverage this compound to its full potential, ensuring data integrity and advancing the frontiers of drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). Nolatrexed. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nolatrexed Dihydrochloride. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • New Drug Approvals. (2016, May 9). Nolatrexed Dihydrochloride. Retrieved February 7, 2026, from [Link]

  • National Cancer Institute. (n.d.). Definition of nolatrexed dihydrochloride. NCI Drug Dictionary. Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: Safe Handling and Analytical Application of Nolatrexed-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide serves as an advanced supplement to the standard Safety Data Sheet (SDS) for Nolatrexed-d4 Dihydrochloride . While standard SDS documents focus on regulatory compliance, this monograph integrates safety protocols with the practical scientific context of using this compound as an Internal Standard (ISTD) in bioanalytical workflows.

Nolatrexed (Thymitaq) is a lipophilic quinazoline folate analog and a potent inhibitor of thymidylate synthase (TS).[1] The deuterated analog (-d4 ) is engineered specifically for Isotope Dilution Mass Spectrometry (IDMS), providing a reference that co-elutes with the analyte while retaining a distinct mass signature to correct for matrix effects and ionization suppression.

Chemical Identity & Physical Properties[1][2]

Note on CAS Registry: Deuterated analogs often lack unique CAS numbers in public registries. Safety protocols default to the unlabeled parent compound (Nolatrexed Dihydrochloride, CAS: 152946-68-4) due to identical toxicological profiles.

PropertySpecification
Chemical Name Nolatrexed-d4 Dihydrochloride
Parent Compound Nolatrexed (AG 337)
Parent CAS 152946-68-4 (Unlabeled 2HCl salt)
Molecular Formula C₁₄H₈D₄N₄OS[2] · 2HCl
Molecular Weight ~361.29 g/mol (Salt) / ~288.36 g/mol (Free Base)
Solubility Water (>2 mg/mL); DMSO (>10 mg/mL)
Appearance White to off-white solid
Hygroscopicity High (Dihydrochloride salt attracts atmospheric moisture)

Hazard Identification & Toxicology (The "Why")

As a structural analog of a cytotoxic antineoplastic agent, Nolatrexed-d4 must be handled as a Suspected Carcinogen and Reproductive Toxin .

Mechanism of Toxicity

Nolatrexed acts as an antimetabolite.[3] It mimics folate, binding to Thymidylate Synthase (TS).[1][4][3][5][6][7] This inhibition blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[7]

Risk Implication: In a laboratory setting, accidental exposure (inhalation/dermal) can interfere with DNA replication in rapidly dividing cells (e.g., bone marrow, GI lining, fetal tissue).

Biological Pathway Visualization

The following diagram illustrates the specific enzyme inhibition pathway that necessitates the "Reproductive Toxin" classification.

TS_Inhibition dUMP dUMP (Substrate) TS_Enzyme Thymidylate Synthase (Enzyme) dUMP->TS_Enzyme Folate Folate Cofactor (5,10-CH2-THF) Folate->TS_Enzyme dTMP dTMP (Product) TS_Enzyme->dTMP Normal Catalysis CellDeath Thymineless Death (Apoptosis) TS_Enzyme->CellDeath Inhibition leads to dTMP depletion Nolatrexed Nolatrexed-d4 (Inhibitor) Nolatrexed->TS_Enzyme Competitive Binding DNA DNA Synthesis & Repair dTMP->DNA

Caption: Mechanism of Action: Nolatrexed competes with folate cofactors, blocking dTMP production and inducing apoptosis.[1][7]

Handling & Storage Protocols

Core Principle: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI).

Engineering Controls
  • Primary Containment: Weighing and solubilization of the neat powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Static Control: Use an ionizing fan during weighing. The dihydrochloride salt can be static-prone, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95/P100 (if outside hood)Prevent inhalation of airborne particulates.
Hands Double Nitrile GlovesBreakthrough time for DMSO solutions is low; double gloving provides a buffer.
Body Tyvek Lab Coat (Closed front)Prevents particulate accumulation on street clothes.
Eyes Chemical Safety GogglesProtects against splashes (especially DMSO stocks).
Storage & Stability[6]
  • Temperature: Store at -20°C (long term).

  • Environment: Desiccate. The HCl salt is hygroscopic; moisture absorption alters the effective mass, ruining quantitative accuracy.

  • Deuterium Exchange: Avoid storing stock solutions in protic solvents (e.g., Methanol/Water) for extended periods at room temperature to prevent potential H/D exchange at labile positions, though aromatic ring deuteration is generally stable.

Analytical Application: Isotope Dilution LC-MS/MS

The primary utility of Nolatrexed-d4 is to serve as an internal standard that compensates for variability in extraction efficiency and matrix effects in bioanalysis.

The IDMS Workflow

Because Nolatrexed-d4 is chemically identical to the analyte (except for mass), it behaves identically during extraction but can be distinguished by the Mass Spectrometer.

IDMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike with Nolatrexed-d4 (ISTD) Sample->Spike Extract Protein Precipitation / Solid Phase Extraction Spike->Extract Equilibration LC LC Separation (Co-elution of Analyte & ISTD) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification via Peak Area Ratio MS->Quant Analyte/ISTD Ratio

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring correction for matrix effects.

Representative Mass Transitions

Note: Optimize these transitions on your specific instrument.

  • Analyte (Nolatrexed): [M+H]⁺ ~285.1 → Product Ions (e.g., 176.1)

  • ISTD (Nolatrexed-d4): [M+H]⁺ ~289.1 → Product Ions (e.g., 180.1)

  • Mass Shift: +4 Da shift ensures no "crosstalk" between the analyte and standard channels, provided the isotopic purity is high (>99% D).

Emergency Procedures

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves, goggles, and P100 respirator.

  • Neutralization: Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.

  • Cleaning: Clean surface with 10% bleach solution followed by water to degrade the cytotoxic residues.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The HCl salt will be acidic and irritating.

  • Skin Contact: Wash with soap and water. Do not use ethanol (increases skin absorption).

  • Ingestion: Seek immediate medical attention. Provide SDS to the physician.

References

  • PubChem. (n.d.).[1] Nolatrexed Dihydrochloride (Compound Summary).[1][2][3][5][6] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Stokvis, E., et al. (2005). Stable isotope dilution analysis in clinical pharmacology.[8] Biomedical Chromatography. (General reference for IDMS principles).

  • Agouron Pharmaceuticals. (1995). Thymitaq (Nolatrexed) Investigational Brochure. (Historical context for Mechanism of Action).

Sources

Nolatrexed (AG337): A Technical Retrospective on Structure-Based Design and Non-Classical Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nolatrexed (AG337) represents a pivotal chapter in the history of rational drug design. Developed by Agouron Pharmaceuticals (now Pfizer), it was among the first molecules created using a fully integrated Structure-Based Drug Design (SBDD) platform. Unlike "classical" antifolates (e.g., Methotrexate, Pemetrexed) which rely on the Reduced Folate Carrier (RFC) for cell entry and polyglutamylation for intracellular retention, Nolatrexed is a non-classical, lipophilic thymidylate synthase (TS) inhibitor .[1]

This guide dissects the development of Nolatrexed, from its crystallographic origins to its Phase III clinical evaluation in Hepatocellular Carcinoma (HCC). It serves as a critical case study for researchers: demonstrating how mechanistic brilliance can be achieved in vitro, yet face complex translational hurdles in vivo.

Structural Biology & Design Logic (SBDD)

The discovery of Nolatrexed was not serendipitous; it was engineered to solve specific resistance mechanisms associated with classical antifolates.

The Resistance Problem

Classical antifolates mimic the natural substrate (dihydrofolate). They possess a glutamate tail that:

  • Requires RFC for active transport into the cell.

  • Requires Folylpolyglutamate Synthetase (FPGS) to add glutamate residues, preventing efflux.

The Design Challenge: Tumor cells frequently downregulate RFC or FPGS, rendering them resistant to drugs like Methotrexate.

The Agouron Solution

Using X-ray crystallography of E. coli and human Thymidylate Synthase (TS), researchers identified that the glutamate tail of the folate cofactor binds to a solvent-exposed region of the enzyme and contributes little to binding energy.

  • Hypothesis: Replacing the polar glutamate tail with a lipophilic group would allow the molecule to enter cells via passive diffusion (bypassing RFC) and remain active without polyglutamylation (bypassing FPGS).

  • Execution: The quinazoline ring was retained for the active site, but the tail was truncated and modified with a hydrophobic pyridyl-thio moiety.

Visualization: The SBDD Workflow

The following diagram illustrates the iterative cycle used to refine AG337.

SBDD_Workflow Crystal Crystal Structure (Human TS + Ligand) Design Computational Design (Tail Truncation) Crystal->Design Identify Binding Pockets Synthesis Chemical Synthesis (AG337 Analogs) Design->Synthesis SAR Optimization Assay Enzymatic Assay (Ki Determination) Synthesis->Assay Test Potency CoCrystal Co-Crystallography (New Ligand + TS) Assay->CoCrystal Validate Mode CoCrystal->Design Refine Model

Caption: The iterative Structure-Based Drug Design cycle used to discover Nolatrexed.

Chemical Synthesis & Properties[2][3][4][5]

Chemical Identity
  • IUPAC Name: 2-amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone dihydrochloride.[2]

  • Core Scaffold: Quinazoline.[3][4]

  • Key Substituents:

    • C2-Amino: Mimics the pteridine ring of folate for hydrogen bonding with the enzyme.

    • C5-Pyridylthio: The critical lipophilic replacement for the glutamate tail.

Synthetic Logic

The synthesis of Nolatrexed generally follows a convergent route typical of quinazoline antifolates, but optimized for the introduction of the thio-ether linkage.

General Protocol (Reconstructed from Webber et al. methodologies):

  • Core Formation: Starting with a substituted 2-amino-6-methyl-benzoic acid derivative.

  • Cyclization: Reaction with chloroformamidine hydrochloride or urea at high temperatures (fusion) to close the pyrimidine ring, yielding the quinazolinone core.

  • Linker Introduction: The 5-position is activated (often via halogenation) to allow nucleophilic aromatic substitution.

  • Coupling: 4-mercaptopyridine is reacted with the activated quinazoline core under basic conditions to form the C5-thioether bridge.

  • Salt Formation: Conversion to the dihydrochloride salt to improve water solubility for oral/IV administration.

Mechanism of Action & Pharmacology

Enzymatic Inhibition

Nolatrexed is a potent, specific, and competitive inhibitor of TS.

  • Target: Thymidylate Synthase (EC 2.1.1.45).

  • Reaction Blocked: Methylation of dUMP to dTMP (essential for DNA synthesis).

  • Consequence: Depletion of dTTP pools leads to "thymineless death" and DNA fragmentation.

Comparative Potency Data

The table below highlights the distinct profile of Nolatrexed compared to classical agents.

ParameterNolatrexed (AG337)Methotrexate (MTX)5-Fluorouracil (5-FU)
Primary Target Thymidylate Synthase (TS)DHFRTS (via FdUMP)
Cell Entry Passive DiffusionRFC (Active Transport)Diffusion
Polyglutamylation? NO (Independent)YES (Required)No
Ki (Human TS) ~11 nMN/A (Targets DHFR)~1-2 nM (FdUMP)
Resistance Profile Active in RFC- cellsInactive in RFC- cellsActive in RFC- cells
Biological Pathway Visualization

This diagram contrasts the Classical vs. Non-Classical inhibition pathways.

MOA_Pathway Extracellular Extracellular Space CellMembrane Cell Membrane MTX Methotrexate (Classical) RFC RFC Transporter MTX->RFC Requires Nolatrexed Nolatrexed (Non-Classical) Diffusion Passive Diffusion Nolatrexed->Diffusion Uses FPGS FPGS Enzyme (Polyglutamylation) RFC->FPGS Transported TS Thymidylate Synthase (Target) Diffusion->TS Direct Inhibition FPGS->TS Activates Retention DNA DNA Synthesis TS->DNA Blocks dUMP->dTMP

Caption: Nolatrexed bypasses the RFC transporter and FPGS activation steps required by classical antifolates.[1]

Clinical Translation & Outcomes

Despite the elegant design, the clinical reality of Nolatrexed revealed the complexities of cancer therapy.

Pharmacokinetics (PK)
  • Absorption: Rapidly absorbed orally (Bioavailability ~100%).

  • Metabolism: Extensive; nonlinear PK observed at high doses.

  • Distribution: High protein binding.

The Phase III Failure (HCC)

Nolatrexed was granted Fast Track designation for Hepatocellular Carcinoma (HCC), a disease with few options at the time.

  • Study Design: Randomized Phase III trial (Gish et al., 2007).

  • Arms: Nolatrexed (Oral) vs. Doxorubicin (IV).

  • Results:

    • Median Overall Survival: Nolatrexed (22.3 weeks) vs. Doxorubicin (32.3 weeks).[5][6][7]

    • Hazard Ratio: 0.753 (favoring Doxorubicin).[5][6][7]

    • Toxicity: Higher incidence of Grade 3/4 stomatitis and vomiting in the Nolatrexed arm.[5][6][7]

Critical Analysis: Why did it fail?
  • Therapeutic Index: While the mechanism circumvented resistance, the toxicity (stomatitis/mucositis) limited the dose intensity required to sustain TS inhibition. TS inhibition requires prolonged exposure; the dose-limiting toxicity prevented this.

  • Target Validation: In HCC, Doxorubicin itself is not highly effective. Failing to beat a weak comparator suggested Nolatrexed lacked sufficient monotherapy potency in this specific tumor microenvironment.

References

  • Webber, S. E., et al. (1996). Design of thymidylate synthase inhibitors using protein crystal structures: the synthesis and biological evaluation of a novel class of 5-substituted quinazolinones. Journal of Medicinal Chemistry, 39(3), 675–672. Link

  • Gish, R. G., et al. (2007). Phase III randomized controlled trial comparing the survival of patients with unresectable hepatocellular carcinoma treated with nolatrexed or doxorubicin. Journal of Clinical Oncology, 25(21), 3069–3075. Link

  • Appelt, K., et al. (1991). Design of enzyme inhibitors using iterative protein crystallographic analysis. Nature, 352, 637–640. Link

  • Hughes, L. R., et al. (1990). Thymidylate synthase inhibitors. Journal of Clinical Oncology, 8, 115-125. Link

Sources

Precision Quantitation of S-Phase Arrest: A Technical Guide to Nolatrexed-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the application of Nolatrexed-d4 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) in the study of cancer cell cycle arrest. Nolatrexed (AG337) is a lipophilic, non-classical thymidylate synthase (TS) inhibitor that induces S-phase arrest without relying on the reduced folate carrier (RFC) for cellular entry.

The following protocols bridge the gap between phenotypic observation (flow cytometry of cell cycle arrest) and quantitative bioanalysis (LC-MS/MS). By using the deuterated isotopologue (d4) to validate intracellular drug concentrations, researchers can distinguish between efficacy failures caused by target resistance versus poor membrane permeability.

Part 1: The Mechanistic Basis

The Non-Classical Advantage

Unlike classical antifolates (e.g., Methotrexate, Raltitrexed), Nolatrexed does not require the Reduced Folate Carrier (RFC) or polyglutamation for retention.[1] It enters cells via passive diffusion, making it effective against tumors that downregulate RFC transporters—a common resistance mechanism.

Mechanism of Action: Thymineless Death

Nolatrexed competitively inhibits Thymidylate Synthase (TS) .[2] TS is the sole de novo source of thymidylate (dTMP), an essential precursor for DNA replication.

  • Inhibition: Nolatrexed binds to the folate cofactor site of TS.[3]

  • Depletion: Conversion of dUMP to dTMP is blocked.

  • Arrest: Cells accumulate in the S-phase (Synthesis) as they attempt to replicate DNA without sufficient nucleotides.

  • Apoptosis: Prolonged arrest triggers "thymineless death."

Nolatrexed_Mechanism Nolatrexed Nolatrexed (AG337) TS Thymidylate Synthase (TS) Nolatrexed->TS Inhibits (Ki = 11 nM) dTMP dTMP (Product) TS->dTMP Blocked dUMP dUMP (Substrate) dUMP->TS DNA DNA Synthesis dTMP->DNA Required Precursor SPhase S-Phase Arrest DNA->SPhase Replication Failure RFC Reduced Folate Carrier (RFC) RFC->Nolatrexed Not Required (Passive Diffusion) Apoptosis Apoptosis (Thymineless Death) SPhase->Apoptosis >24h Exposure

Figure 1: Mechanism of Action for Nolatrexed. Note the bypass of the Reduced Folate Carrier (RFC), distinguishing it from classical antifolates.

Part 2: The Role of Nolatrexed-d4 (The Standard)

Why Deuterated?

In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) can skew results. Nolatrexed-d4 is the isotopologue where four hydrogen atoms are replaced by deuterium.

  • Chemical Equivalence: It co-elutes with the drug, experiencing the exact same extraction efficiency and ionization environment.

  • Mass Discrimination: The +4 Da mass shift allows the mass spectrometer to distinguish the standard from the analyte.

  • Normalization: The ratio of [Analyte Area] / [Standard Area] provides a self-correcting quantification metric.

Critical Note: Do not treat cells with Nolatrexed-d4 to induce arrest. It is an expensive analytical tool used after the experiment to spike lysates for measurement.

Part 3: Experimental Protocols

Protocol A: S-Phase Arrest Induction (Biological Assay)

Objective: To induce and verify S-phase arrest in cancer cells (e.g., L1210 or HNX14C lines).

Reagents:

  • Nolatrexed Dihydrochloride (Treatment drug)[1][3][4][5]

  • Propidium Iodide (PI) Staining Solution

  • RNase A

Workflow:

  • Seeding: Seed cells at

    
     cells/mL in RPMI-1640 + 10% FBS. Allow 24h attachment.
    
  • Synchronization (Optional): Serum starve for 24h if G0/G1 synchronization is required before treatment.

  • Treatment: Treat cells with Nolatrexed at IC90 concentrations (typically 0.5 – 5.0 µM depending on cell line).

    • Control: Vehicle (DMSO < 0.1%).

  • Incubation: Incubate for 24 hours . (S-phase accumulation typically peaks at 18-24h).

  • Harvest: Pellet cells (300 x g, 5 min). Wash 2x with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol out with PBS. Resuspend in PI/RNase staining buffer. Incubate 30 min at 37°C.

  • Analysis: Flow Cytometry (PE channel). Look for accumulation between G1 (2N) and G2 (4N) peaks.

Protocol B: LC-MS/MS Quantification (Analytical Assay)

Objective: To quantify intracellular Nolatrexed concentration using Nolatrexed-d4 as the internal standard.

Reagents:

  • Internal Standard: Nolatrexed-d4 Dihydrochloride (1 µg/mL in Methanol).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1mm).

Step-by-Step Extraction:

  • Lysis: Resuspend cell pellet from Protocol A (parallel replicate) in 100 µL water. Sonicate to lyse.

  • Spike: Add 10 µL of Nolatrexed-d4 working solution to the lysate.

  • Precipitation: Add 300 µL ice-cold Acetonitrile (Protein Precipitation). Vortex vigorously for 30s.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to an HPLC vial. Inject 5 µL into the LC-MS/MS.

LC-MS/MS Parameters (Representative):

ParameterSetting
Ionization ESI Positive Mode
Precursor (Analyte) m/z 365.4 [M+H]+
Product (Analyte) m/z 212.1 (Quinazoline core)
Precursor (IS - d4) m/z 369.4 [M+H]+
Product (IS - d4) m/z 216.1 (Deuterated core)
Retention Time ~2.5 - 3.5 min (Gradient dependent)

Note: Transitions must be optimized on your specific instrument (Q-Trap/Triple Quad) using the "Compound Optimization" feature.

LCMS_Workflow Sample Cell Lysate (Unknown Conc.) Extract Protein Precipitation (Acetonitrile) Sample->Extract IS Spike IS: Nolatrexed-d4 IS->Extract Centrifuge Centrifugation (Remove Debris) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Ratio: Area(Drug) / Area(d4) MS->Data

Figure 2: Analytical Workflow. Co-extraction of the d4-standard ensures that any loss of sample during precipitation is mathematically corrected.

Part 4: Data Interpretation & Troubleshooting

Correlating Phenotype with Concentration

A common failure in drug development is observing no cell cycle arrest despite high dosage. Using the protocols above, you can diagnose the cause:

  • Scenario A (High Intracellular Drug + No Arrest): Indicates Target Resistance . The TS enzyme may be mutated, or the cell is salvaging thymidine from the media (bypass pathway).

  • Scenario B (Low Intracellular Drug + No Arrest): Indicates Transport Failure . Even though Nolatrexed is lipophilic, high efflux pump activity (e.g., P-gp) might be removing it.

Stability of the Dihydrochloride Salt

Nolatrexed is supplied as a dihydrochloride salt to improve aqueous solubility.

  • Storage: Store powder at -20°C.

  • Solution: Once dissolved in water or DMSO, the d4 standard is prone to degradation if exposed to light or repeated freeze-thaw cycles. Aliquot immediately.

References

  • Webber, S. E., et al. (1993).[5] Design of thymidylate synthase inhibitors using protein crystal structures: the synthesis and biological evaluation of a novel class of 5-substituted quinazolinones. Journal of Medicinal Chemistry. Link

  • Rafi, I., et al. (1995).[5] Clinical pharmacokinetic and pharmacodynamic studies with the nonclassical antifolate thymidylate synthase inhibitor... (AG337).[2][4][5] Clinical Cancer Research. Link

  • Hughes, A. N., et al. (2000). Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, Thymitaq) and paclitaxel.[4][5] British Journal of Cancer.[5] Link

  • Cayman Chemical. (n.d.). Nolatrexed (hydrochloride) Product Information. Cayman Chemical. Link

  • Phenomenex. (2024).[7][8] LC-MS/MS-based Quantification of Therapeutic Drugs: Sample Preparation Strategy. Phenomenex Technical Notes. Link

Sources

Methodological & Application

Nolatrexed-d4 Dihydrochloride for studying thymidylate synthase expression

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Nolatrexed to Map Thymidylate Synthase Autoregulatory Feedback

Executive Summary

This guide details the application of Nolatrexed-d4 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the rigorous quantification of Nolatrexed (AG337). While Nolatrexed is a potent, non-classical thymidylate synthase (TS) inhibitor, its efficacy is often compromised by a cellular resistance mechanism: the upregulation of TS protein expression via an autoregulatory RNA-binding feedback loop.

To accurately study this Pharmacokinetic/Pharmacodynamic (PK/PD) relationship, researchers must correlate precise intracellular drug concentrations with TS expression levels. This protocol provides a self-validating LC-MS/MS workflow using Nolatrexed-d4 to eliminate matrix effects and ensure data integrity, enabling the precise mapping of the TS feedback mechanism.

Scientific Background & Mechanism

The Target: Thymidylate Synthase (TS)

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate for DNA replication.

The Drug: Nolatrexed (AG337)

Unlike "classical" antifolates (e.g., Methotrexate) that require the Reduced Folate Carrier (RFC) for entry and polyglutamation for retention, Nolatrexed is a lipophilic, non-classical quinazoline inhibitor. It enters cells via passive diffusion and does not require polyglutamation, theoretically bypassing common resistance mechanisms.

The Resistance Mechanism: Translational Autoregulation

TS functions as an RNA-binding protein. In its unbound state, the TS protein binds to a specific stem-loop structure on its own mRNA, repressing translation.

  • Normal State: TS binds mRNA

    
     Translation Repressed.
    
  • Inhibited State: Nolatrexed binds TS active site

    
     Conformational change/Occupancy prevents mRNA binding 
    
    
    
    Translation Derepressed
    
    
    TS Protein Upregulation .

This feedback loop means that as you treat with Nolatrexed, the cancer cell produces more target enzyme, shifting the IC50. Accurate quantification of the drug is required to model this shift.

Pathway Visualization

TS_Feedback_Loop cluster_cell Tumor Cell Cytoplasm TS_mRNA TS mRNA (Translational Template) TS_Protein Thymidylate Synthase (Free Protein) TS_mRNA->TS_Protein Translation Derepressed (UPREGULATION) TS_Complex TS-mRNA Complex (Translation Repressed) TS_mRNA->TS_Complex TS_Protein->TS_Complex Binds own mRNA (Negative Feedback) dTMP dTMP (DNA Precursor) TS_Protein->dTMP Catalyzes methylation TS_Drug_Complex TS-Nolatrexed Complex (Inactive Enzyme) TS_Protein->TS_Drug_Complex dUMP dUMP Nolatrexed Nolatrexed (Drug) Nolatrexed->TS_Drug_Complex Binds Active Site TS_Drug_Complex->TS_Complex Prevents mRNA Binding

Figure 1: The Thymidylate Synthase Autoregulatory Feedback Loop. Nolatrexed binding prevents TS from repressing its own translation, leading to a surge in TS protein levels that counteracts drug efficacy.

Material Specifications

ComponentDetail
Compound Name Nolatrexed-d4 Dihydrochloride
Chemical Structure Deuterated analog of 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one
Role Internal Standard (IS) for LC-MS/MS
Molecular Weight ~289.38 (Free base + 4 Da) + 2HCl
Solubility Soluble in DMSO (>10 mg/mL) and Water (moderate).
Storage -20°C, desiccated. Protect from light.
Isotopic Purity ≥ 99% Deuterium incorporation (Critical to avoid contribution to M+0 channel).

Protocol 1: LC-MS/MS Method Development

Objective: Establish a robust quantitative method for Nolatrexed in plasma or cell lysate using Nolatrexed-d4 as the Internal Standard.

Step 1: Mass Spectrometry Optimization (Tuning)

Rationale: Theoretical transitions exist, but instrument-specific tuning is required for maximum sensitivity.

  • Stock Prep: Prepare 1 µg/mL solutions of Nolatrexed and Nolatrexed-d4 in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Infuse directly into the MS source (ESI Positive Mode) at 10 µL/min.

  • Q1 Scan: Identify Precursor Ions.

    • Nolatrexed: Expect [M+H]+ = 285.1

    • Nolatrexed-d4: Expect [M+H]+ = 289.1

  • Product Ion Scan (MS2): Fragment the precursors with varying Collision Energies (CE).

    • Target Fragment: Look for the loss of the pyridine-thio moiety or cleavage of the quinazoline ring.

    • Typical Transition:285.1

      
       175.1  (Quinazoline core fragment) is a common high-intensity transition for this class.
      
    • IS Transition:289.1

      
       179.1  (Corresponding deuterated fragment).
      
Step 2: Chromatographic Separation

Rationale: Nolatrexed is lipophilic. A reverse-phase C18 column is standard.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (UPLC/UHPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Load)

    • 0.5 - 3.0 min: 5%

      
       95% B (Elute)
      
    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibrate)

Step 3: Sample Preparation (Protein Precipitation)

Rationale: Simple PPT is preferred over SPE for lipophilic antifolates to minimize loss and cost.

  • Aliquot: Transfer 50 µL of plasma or cell lysate to a tube.

  • Spike IS: Add 10 µL of Nolatrexed-d4 working solution (e.g., 500 ng/mL). Crucial: This step corrects for all subsequent pipetting errors and matrix effects.

  • Precipitate: Add 200 µL cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: 13,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL supernatant to an autosampler vial and dilute with 100 µL Water (to match initial mobile phase).

Protocol 2: Correlating PK with TS Expression

Objective: Use the validated LC-MS/MS method to determine if drug exposure correlates with TS upregulation.

Workflow Visualization

Workflow cluster_exp Experiment cluster_ana Analysis cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Cells Cancer Cells (e.g., HeLa, HT-29) Treat Treat with Nolatrexed (0 - 10 µM, 24-72h) Cells->Treat Lysate Cell Lysate Treat->Lysate Split Split Sample Lysate->Split Spike Spike Nolatrexed-d4 Split->Spike WB Western Blot (Anti-TS Ab) Split->WB qPCR qPCR (TS mRNA) Split->qPCR LCMS LC-MS/MS Analysis Spike->LCMS Conc Intracellular Drug Conc. LCMS->Conc Expr TS Protein/mRNA Levels Conc->Expr CORRELATION (Hysteresis Analysis) WB->Expr qPCR->Expr

Figure 2: Integrated PK/PD Workflow. Splitting the lysate ensures that the drug concentration and protein expression are measured from the exact same biological sample, minimizing experimental error.

Step-by-Step Procedure
  • Treatment: Treat cancer cells (e.g., H630 colorectal) with increasing doses of Nolatrexed (0.1, 1, 10, 50 µM) for 24 and 48 hours.

  • Harvest: Wash cells 3x with ice-cold PBS to remove extracellular drug.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Quantification (PK): Take 50 µL of lysate and process via Protocol 1 (using Nolatrexed-d4).

    • Calculation: Use the ratio of (Area Nolatrexed / Area Nolatrexed-d4) interpolated against a calibration curve prepared in blank lysate.

  • Expression Analysis (PD):

    • Western Blot: Load 20 µg protein. Probe with anti-Thymidylate Synthase antibody. Normalize to GAPDH or Actin.

    • qPCR: Extract RNA from a parallel plate. Measure TS mRNA levels.

  • Data Interpretation:

    • Plot Intracellular Nolatrexed Concentration (x-axis) vs. TS Protein Fold Change (y-axis) .

    • Expected Result: A sigmoidal increase in TS protein as drug concentration rises, confirming the feedback loop. If TS protein rises but mRNA remains stable, it confirms translational autoregulation.

References

  • Mechanism of Action: Webber, S. E., et al. (1996). "Design of thymidylate synthase inhibitors using protein crystal structures: the synthesis and biological evaluation of a novel class of 5-substituted quinazolinones." Journal of Medicinal Chemistry. Link

  • TS Autoregulation: Chu, E., et al. (1991). "Autoregulation of human thymidylate synthase messenger RNA translation by thymidylate synthase." Proceedings of the National Academy of Sciences. Link

  • Nolatrexed Clinical PK: Hughes, A. N., et al. (1999). "A phase I study of the lipophilic thymidylate synthase inhibitor Thymitaq (nolatrexed dihydrochloride) given by 10-day oral administration." British Journal of Cancer. Link

  • LC-MS/MS Best Practices: Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Nolatrexed-d4 Dihydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Optimization Guide for LC-MS/MS Bioanalysis Analyte: Nolatrexed (AG337) & Internal Standard (Nolatrexed-d4) Matrix: Human/Animal Plasma

Executive Summary: The Science of the Problem

Welcome to the technical support hub for Nolatrexed bioanalysis. When quantifying Nolatrexed in plasma using Nolatrexed-d4 Dihydrochloride as an internal standard (IS), the most common failure mode is Matrix Effect (ME) —specifically, ion suppression caused by phospholipids and endogenous salts.

Although deuterated internal standards are the gold standard for compensating for matrix effects, they are not fail-safe. Due to the Deuterium Isotope Effect , Nolatrexed-d4 may exhibit a slightly shorter retention time than the non-labeled analyte in Reverse Phase Liquid Chromatography (RPLC). If the IS and analyte do not co-elute perfectly, they may experience different suppression zones, rendering the IS ineffective at normalizing data.

Mechanism of Action: Ion Suppression

The diagram below illustrates how endogenous phospholipids compete with Nolatrexed ions in the electrospray ionization (ESI) source, leading to signal loss.

MatrixEffect Plasma Plasma Sample Prep Sample Prep (PPT/SPE) Plasma->Prep LC LC Column (Separation) Prep->LC ESI ESI Source (Ionization) LC->ESI Co-elution Phospholipids Phospholipids (High Surface Activity) ESI->Phospholipids Dominates Surface Analyte Nolatrexed Ions ESI->Analyte Charge Competition MS MS Detector Phospholipids->ESI Accumulation Analyte->MS Suppressed Signal

Figure 1: Mechanism of Ion Suppression. Phospholipids from plasma compete for charge in the ESI droplet, reducing the ionization efficiency of Nolatrexed.

Diagnostic Protocol: Do I Have a Matrix Effect?

Do not assume your method is valid just because linearity (


) is good. You must quantify the Matrix Factor (MF).
The Matuszewski Method (Standard Protocol)

To scientifically validate the impact of the matrix, perform the following experiment using 6 different lots of blank plasma.

Formula:





Acceptance Criteria:

  • The IS-Normalized MF should be close to 1.0 .

  • The CV% of the MF across 6 lots must be < 15% .

Step-by-Step Workflow
  • Set A (Pure Solution): Prepare Nolatrexed and Nolatrexed-d4 in mobile phase at Low QC (LQC) and High QC (HQC) levels.

  • Set B (Post-Extraction Spike): Extract blank plasma (using your current extraction method). After extraction, spike the blank residue with the same concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike plasma with analyte, then extract (Standard QC samples).

  • Calculate: Compare Peak Areas of B vs. A.

ParameterCalculationInterpretation
Matrix Factor (MF) Area B / Area A< 1.0 = Suppression; > 1.0 = Enhancement
Recovery (RE) Area C / Area BEfficiency of the extraction step itself
Process Efficiency Area C / Area ATotal method efficiency (MF × RE)

Troubleshooting Guide & FAQs

Q1: My Nolatrexed-d4 IS response varies significantly between samples.

Root Cause: This usually indicates "Differential Matrix Effect." The IS is eluting in a region of the chromatogram where phospholipid suppression is inconsistent (e.g., the "dump" at the solvent front or the wash phase). Solution:

  • Check Retention Time: Ensure k' (retention factor) is > 2. The analyte must not elute near the void volume.

  • Monitor Phospholipids: Monitor transition m/z 184 > 184 (phosphatidylcholines) to see where the matrix elutes relative to your drug.

Q2: The retention time of Nolatrexed-d4 is 0.1 min earlier than Nolatrexed. Is this a problem?

Analysis: Yes, this is the Deuterium Isotope Effect . C-D bonds are slightly more lipophilic/compact than C-H bonds, often causing deuterated analogs to elute slightly earlier in Reverse Phase LC. Risk: If the matrix suppression peak is sharp, the IS might elute before the suppression zone while the analyte elutes inside it. Fix:

  • Modify Gradient: Shallower gradient slope can sometimes merge the peaks.

  • Switch Column Chemistry: Use a phenyl-hexyl or polar-embedded column (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion) which relies less on pure hydrophobicity than C18.

Q3: I am using Protein Precipitation (PPT) and signal is low.

Critique: PPT (using Acetonitrile/Methanol) removes proteins but leaves >90% of phospholipids in the sample. Nolatrexed is a polar molecule; it requires a cleaner matrix. Recommendation: Switch to Solid Phase Extraction (SPE) .

  • Chemistry: Nolatrexed contains a pyridine ring (basic) and a quinazolinone moiety.

  • Protocol: Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Load plasma (acidified).

    • Wash with 0.1% Formic Acid (removes proteins/neutrals).

    • Wash with 100% Methanol (removes neutral phospholipids).

    • Elute with 5% Ammonium Hydroxide in Methanol (releases basic Nolatrexed).

Q4: Handling the Dihydrochloride Salt form.

Technical Note: You are using Nolatrexed-d4 2HCl. When preparing stock solutions, remember that the salt adds mass.

  • Correction: Multiply the weighed mass by the ratio of Free Base MW / Salt MW to get the active concentration.

  • Solubility: Dissolve the stock in water or 50:50 Methanol:Water. Do not dissolve directly in 100% organic solvent, as the salt form may precipitate or dissolve poorly.

Optimization Decision Tree

Use this logic flow to optimize your sample preparation and chromatography.

OptimizationTree Start Start Method Development CheckMF Calculate Matrix Factor (MF) (Matuszewski Method) Start->CheckMF Result Is MF between 0.85 - 1.15? CheckMF->Result Pass Method Valid Proceed to Validation Result->Pass Yes Fail Significant Suppression (MF < 0.85) Result->Fail No Step1 Check Retention Time (RT) Is k' > 2? Fail->Step1 AdjustLC Adjust LC Gradient Move analyte away from void Step1->AdjustLC No Step2 Check Extraction Method Step1->Step2 Yes AdjustLC->CheckMF IsPPT Current: Protein Precip? Step2->IsPPT SwitchSPE Switch to MCX SPE (Remove Phospholipids) IsPPT->SwitchSPE Yes SwitchSPE->CheckMF

Figure 2: Decision Tree for eliminating Matrix Effects in Nolatrexed analysis.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for

Technical Support Center: Stability of Nolatrexed-d4 Dihydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on ensuring the stability of Nolatrexed-d4 Dihydrochloride in biological samples during storage. Through a detailed question-and-answer format, this document addresses common challenges and offers troubleshooting strategies to maintain sample integrity for accurate bioanalytical results. The protocols and recommendations provided are grounded in established regulatory guidelines to ensure data quality and reliability.

Introduction: The Critical Role of Stability in Bioanalysis

This guide is designed to equip you with the foundational knowledge and practical tools to proactively address the stability of Nolatrexed-d4 Dihydrochloride in your biological samples. By understanding the potential pitfalls and implementing robust validation procedures, you can ensure the integrity of your data and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Nolatrexed-d4 Dihydrochloride in biological samples?

A1: Several factors can influence the stability of Nolatrexed-d4 Dihydrochloride in biological matrices such as plasma, serum, or urine.[2] These include:

  • Temperature: Both elevated and fluctuating temperatures can accelerate degradation.[2]

  • pH: As an antifolate, Nolatrexed's stability can be pH-dependent. Extreme pH values may lead to hydrolysis.[5]

  • Enzymatic Degradation: Endogenous enzymes present in biological matrices can metabolize the analyte.[2]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.

  • Light Exposure: Photodegradation can occur if samples are not adequately protected from light.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical and chemical changes that may degrade the analyte.[6][7]

Q2: Why is the stability of the deuterated internal standard (Nolatrexed-d4 Dihydrochloride) as important as the analyte (Nolatrexed)?

A2: The fundamental assumption in using a stable isotope-labeled internal standard (SIL-IS) like Nolatrexed-d4 Dihydrochloride is that it behaves identically to the analyte during sample preparation and analysis. If the internal standard degrades at a different rate than the analyte, the ratio of their responses will change, leading to inaccurate quantification of the analyte. Therefore, demonstrating the stability of the SIL-IS is a regulatory expectation and a cornerstone of a robust bioanalytical method.

Q3: What are the different types of stability assessments I need to perform?

A3: According to regulatory guidelines from bodies like the FDA and EMA, a comprehensive stability assessment should include the following:[8][9][10]

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after multiple cycles of freezing and thawing.[6][11]

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte at room temperature for a period that reflects the sample handling and preparation time.[11][12]

  • Long-Term Stability: Determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C).

  • Stock Solution Stability: Confirms the stability of the analyte in its stock solution at the specified storage temperature.

  • Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample (e.g., in the autosampler) prior to analysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low recovery of Nolatrexed-d4 Dihydrochloride in aged samples Analyte degradation during long-term storage.Re-evaluate the long-term storage conditions. Consider a lower storage temperature (e.g., -80°C instead of -20°C). Ensure storage containers are properly sealed to prevent sublimation and oxidation.
Inconsistent results after repeated analysis of the same sample Degradation due to multiple freeze-thaw cycles.Aliquot samples into smaller volumes upon collection to minimize the number of freeze-thaw cycles for each aliquot. Validate the method for the maximum number of freeze-thaw cycles the samples will undergo.[6]
Analyte concentrations decrease during a long analytical run Post-preparative instability in the autosampler.Assess the stability of extracted samples at the autosampler temperature for the expected duration of the analytical run. If instability is observed, consider cooling the autosampler or shortening the run time.
High variability between replicate QC samples Inhomogeneous thawing or bench-top instability.Ensure complete and uniform thawing of samples before processing. Minimize the time samples are kept at room temperature. Perform bench-top stability experiments to determine the maximum allowable time.[12]
Appearance of unknown peaks in the chromatogram of stability samples Formation of degradation products.Utilize a stability-indicating analytical method (e.g., LC-MS/MS) that can resolve the analyte from its potential degradants. Attempt to identify the degradation products to understand the degradation pathway.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of Nolatrexed-d4 Dihydrochloride in a biological matrix subjected to multiple freeze-thaw cycles.

Methodology:

  • Spike a fresh batch of the biological matrix (e.g., human plasma) with Nolatrexed-d4 Dihydrochloride at low and high quality control (QC) concentrations.

  • Divide the spiked samples into a minimum of four aliquots for each concentration level.

  • Analyze one set of aliquots (time zero) immediately to establish the baseline concentration.

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.[6]

  • Thaw the samples completely at room temperature.[7]

  • After thawing, refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a minimum of three cycles, ensuring the number of cycles equals or exceeds what study samples will undergo.[6]

  • After the final thaw, analyze the samples and compare the mean concentration to the time-zero samples.

Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[8][13]

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of Nolatrexed-d4 Dihydrochloride in a biological matrix at room temperature for a duration that mimics the sample handling process.

Methodology:

  • Spike a fresh batch of the biological matrix with Nolatrexed-d4 Dihydrochloride at low and high QC concentrations.[12]

  • Place the spiked samples on a laboratory bench at room temperature (approximately 20-25°C).[12]

  • Analyze the samples at various time points (e.g., 0, 4, 8, and 24 hours).[12]

  • Compare the mean concentration at each time point to the initial (time 0) concentration.

Acceptance Criteria: The mean concentration of the samples at each time point should be within ±15% of the initial concentration.[12]

Data Presentation

Table 1: Example Freeze-Thaw Stability Data for Nolatrexed-d4 Dihydrochloride in Human Plasma

QC LevelCycle 1 (% of Nominal)Cycle 2 (% of Nominal)Cycle 3 (% of Nominal)
Low QC98.597.295.8
High QC101.299.898.9

Table 2: Example Short-Term (Bench-Top) Stability Data for Nolatrexed-d4 Dihydrochloride in Human Plasma at 22°C

QC Level4 hours (% of Initial)8 hours (% of Initial)24 hours (% of Initial)
Low QC99.198.596.4
High QC100.599.397.8

Visualizations

Stability_Workflow cluster_collection Sample Collection & Processing cluster_testing Stability Testing cluster_analysis Analysis & Evaluation Collect Collect Biological Sample Spike Spike with Nolatrexed-d4 Collect->Spike Aliquot Aliquot for Stability Studies Spike->Aliquot FT Freeze-Thaw Stability Aliquot->FT ST Short-Term (Bench-Top) Stability Aliquot->ST LT Long-Term Stability Aliquot->LT Analyze LC-MS/MS Analysis FT->Analyze ST->Analyze LT->Analyze Compare Compare to Baseline Analyze->Compare Accept Acceptance Criteria Met? Compare->Accept Pass Data is Valid Accept->Pass Yes Fail Troubleshoot & Re-evaluate Accept->Fail No

Caption: Experimental workflow for assessing the stability of Nolatrexed-d4 Dihydrochloride.

Troubleshooting_Logic Start Inconsistent Stability Results Check_Temp Verify Storage Temperature Start->Check_Temp Check_FT Exceeded Freeze-Thaw Cycles? Check_Temp->Check_FT Correct Action_Temp Optimize Storage Conditions (e.g., -80°C) Check_Temp->Action_Temp Incorrect Check_pH Investigate pH Effects Check_FT->Check_pH No Action_FT Aliquot Samples Re-validate Cycles Check_FT->Action_FT Yes Check_Light Assess Light Sensitivity Check_pH->Check_Light Unlikely Action_pH Adjust pH if Possible Use Stabilizers Check_pH->Action_pH Suspected Action_Light Use Amber Vials Protect from Light Check_Light->Action_Light Suspected End Re-run Stability Study Check_Light->End Unlikely Action_Temp->End Action_FT->End Action_pH->End Action_Light->End

Caption: Troubleshooting decision tree for stability issues with Nolatrexed-d4 Dihydrochloride.

References

  • Freeze thaw study - Pharmaguideline Forum. (2020-10-26). Available from: [Link]

  • Nolatrexed Dihydrochloride - New Drug Approvals. (2016-05-09). Available from: [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024-06-28). Available from: [Link]

  • Freeze-Thaw Stability Testing - Microchem Laboratory. Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available from: [Link]

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  • Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, ThymitaqTM) and paclitaxel - PMC - NIH. Available from: [Link]

  • (PDF) Evaluation of Short-Term Stability of Different Nitazenes in Dried Blood Spots by Liquid Chromatography-High Resolution Mass Spectrometry - ResearchGate. (2024-10-24). Available from: [Link]

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Technical Support Center: Optimizing Nolatrexed-d4 Dihydrochloride Analysis with LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression and Ensuring Data Integrity

Welcome to the technical support center for the LC-MS/MS analysis of Nolatrexed-d4 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and troubleshoot common issues, with a primary focus on mitigating ion suppression. As Senior Application Scientists, we understand that robust and reliable data is paramount. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Ion Suppression in Nolatrexed Analysis

Nolatrexed, a lipophilic quinazoline folate analog, is a potent inhibitor of thymidylate synthase.[1][2][3] Its deuterated form, Nolatrexed-d4 Dihydrochloride, is the preferred internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for such analyses due to its high sensitivity and specificity.[1] However, the accuracy and reliability of this technique can be significantly compromised by a phenomenon known as ion suppression .

Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4] This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2]

This guide will walk you through a systematic approach to identifying, troubleshooting, and minimizing ion suppression in your Nolatrexed-d4 Dihydrochloride assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and issues encountered during the LC-MS/MS analysis of Nolatrexed-d4 Dihydrochloride.

Q1: I'm observing low and inconsistent signal intensity for Nolatrexed-d4. Could this be ion suppression?

A1: Yes, low and variable signal intensity are classic symptoms of ion suppression. While other factors like instrument sensitivity or sample degradation could be at play, ion suppression is a primary suspect, especially when analyzing complex biological matrices.

The Causality: Endogenous molecules from your sample matrix, such as phospholipids, salts, and metabolites, can co-elute with Nolatrexed-d4.[4] In the high-energy environment of the electrospray ionization (ESI) source, these co-eluting compounds compete with your analyte for ionization, effectively "stealing" the charge and reducing the number of Nolatrexed-d4 ions that reach the detector.

Troubleshooting Workflow:

To systematically diagnose this issue, follow the workflow below.

A Low/Inconsistent Signal B Post-Column Infusion Experiment A->B Hypothesize Ion Suppression C Matrix Effect Evaluation B->C Identify Suppression Zones D Optimize Sample Preparation C->D Matrix Effect Confirmed E Refine Chromatographic Separation C->E Matrix Effect Confirmed D->E G Resolved D->G Suppression Minimized F Adjust MS Source Parameters E->F E->G Suppression Minimized F->G

Caption: Troubleshooting workflow for low signal intensity.

Q2: How do I perform a post-column infusion experiment to confirm ion suppression?

A2: A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.

The Rationale: By continuously infusing a standard solution of Nolatrexed-d4 directly into the MS detector (post-column), you create a stable, elevated baseline signal. When a blank, extracted matrix sample is then injected onto the LC column, any co-eluting compounds that cause ion suppression will manifest as significant dips in this stable baseline.

Experimental Protocol: Post-Column Infusion

  • Prepare a Nolatrexed-d4 Infusion Solution: Prepare a solution of Nolatrexed-d4 in your mobile phase at a concentration that provides a strong, stable signal (e.g., 100 ng/mL).

  • Set Up the Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-junction placed between the analytical column and the mass spectrometer.

  • Equilibrate the System: Allow the infusion to proceed until a stable baseline is observed in your mass spectrometer's data acquisition software.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., plasma that has undergone your sample preparation procedure but contains no analyte or internal standard).

  • Analyze the Chromatogram: Monitor the signal for the Nolatrexed-d4 MRM transition. Any significant drops in the baseline indicate regions of ion suppression.

Q3: My post-column infusion experiment confirms ion suppression co-eluting with my Nolatrexed-d4 peak. What are my next steps?

A3: Once you've confirmed that ion suppression is occurring at the retention time of your analyte, the primary strategies are to either improve your sample preparation to remove the interfering compounds or optimize your chromatography to separate your analyte from the suppression zone.

Option 1: Enhance Sample Preparation

The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering your analyte.[5]

The Causality: Different sample preparation techniques offer varying levels of cleanliness. A simple protein precipitation might be quick, but it often leaves behind phospholipids and other small molecules that are major contributors to ion suppression.[5]

Sample Preparation Technique Principle Pros Cons Recommendation for Nolatrexed
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Does not effectively remove phospholipids or salts; can lead to significant ion suppression.Use as a preliminary step, but likely insufficient on its own.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Can be labor-intensive and difficult to automate; emulsion formation can be an issue.A viable option. The lipophilic nature of Nolatrexed may lend itself well to extraction into an organic solvent.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent, followed by washing and elution.Offers the highest degree of sample cleanup by removing a wide range of interferences.Requires method development; can be more expensive and time-consuming than other methods.Highly recommended. A mixed-mode or reversed-phase SPE sorbent would likely provide the cleanest extract and the best mitigation of ion suppression.

Experimental Protocol: Solid-Phase Extraction (SPE) for Nolatrexed-d4

This is a starting point for an SPE protocol. Optimization will be required.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the Sample: Load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water).

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elute: Elute the Nolatrexed-d4 with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.

Option 2: Optimize Chromatographic Separation

If improved sample preparation is not sufficient or feasible, modifying your LC method to shift the retention time of Nolatrexed-d4 away from the ion suppression zone is a powerful strategy.

The Causality: Ion suppression is often most severe at the beginning of the chromatogram where polar matrix components elute, and also where phospholipids tend to appear in reversed-phase chromatography. By adjusting your chromatographic parameters, you can often achieve baseline separation between your analyte and these interfering compounds.

Strategies for Chromatographic Optimization:

  • Modify the Mobile Phase Gradient: A slower, more gradual gradient can improve the resolution between Nolatrexed-d4 and co-eluting interferences.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation and may shift the elution of interfering peaks.

  • Adjust the pH of the Aqueous Mobile Phase: Nolatrexed is a basic compound. Analyzing it at a pH where it is ionized can improve its retention on a reversed-phase column and move it away from early-eluting interferences.

  • Select a Different Column Chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl phase) can provide alternative selectivity and may resolve your analyte from the suppression zone.

Hypothetical Starting LC-MS/MS Method for Nolatrexed-d4 Dihydrochloride

Parameter Suggested Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Nolatrexed) To be determined experimentally (e.g., based on molecular weight of 284.34 g/mol )
MRM Transition (Nolatrexed-d4) To be determined experimentally (e.g., based on molecular weight of 288.36 g/mol )

Note: The exact MRM transitions for Nolatrexed and its deuterated internal standard would need to be optimized by infusing a standard solution of each into the mass spectrometer and identifying the precursor ion and the most stable and abundant product ions.

Q4: Can the use of a deuterated internal standard like Nolatrexed-d4 completely compensate for ion suppression?

A4: While a stable isotope-labeled internal standard (SIL-IS) like Nolatrexed-d4 is the best tool to compensate for matrix effects, it is not a panacea.

The Rationale: The underlying assumption is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[4] Therefore, the ratio of the analyte peak area to the internal standard peak area should remain constant, even if the absolute signal intensities of both are suppressed.

Limitations:

  • Severe Suppression: If ion suppression is extreme, the signal for both the analyte and the internal standard may be suppressed to a point where it is below the limit of quantification, leading to a loss of sensitivity.

  • Differential Suppression: In rare cases, the analyte and the SIL-IS may not experience the exact same degree of suppression, especially if they are not perfectly co-eluting or if the interfering species have a specific interaction with one over the other.

Best Practice: The use of a SIL-IS is a critical component of a robust bioanalytical method and is required by regulatory guidelines. However, it should be used in conjunction with optimized sample preparation and chromatography to minimize the extent of ion suppression in the first place.

Visualizing the Mitigation Strategy

The following diagram illustrates the decision-making process for addressing ion suppression.

Start Ion Suppression Detected Decision1 Is Analyte Peak in Suppression Zone? Start->Decision1 Optimize_Chromo Optimize Chromatography Decision1->Optimize_Chromo Yes Optimize_SP Improve Sample Preparation (e.g., SPE) Decision1->Optimize_SP Yes Re_evaluate Re-evaluate with Post-Column Infusion Optimize_Chromo->Re_evaluate Optimize_SP->Re_evaluate Re_evaluate->Decision1 Suppression Persists End Method Optimized Re_evaluate->End Suppression Minimized

Caption: Decision tree for mitigating ion suppression.

Conclusion

Minimizing ion suppression in the LC-MS/MS analysis of Nolatrexed-d4 Dihydrochloride is a multi-faceted challenge that requires a systematic and scientifically grounded approach. By understanding the causes of ion suppression and employing a combination of advanced sample preparation techniques and optimized chromatographic separation, researchers can develop robust, reliable, and accurate bioanalytical methods. The use of a deuterated internal standard is essential for compensating for unavoidable matrix effects, but it should not be a substitute for a well-developed method that minimizes these effects from the outset. This guide provides the foundational knowledge and practical steps to empower you to overcome the challenges of ion suppression and generate high-quality data in your drug development endeavors.

References

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  • New Drug Approvals. (2016, May 9). Nolatrexed Dihydrochloride. Retrieved from [Link]

  • Clarke, S. J., et al. (2000). Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, Thymitaq) and paclitaxel. British Journal of Cancer, 82(9), 1539–1546. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Kim, H. (2021, March 2). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. Retrieved from [Link]

  • AMSbiopharma. (2023, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Pinu, F. R., et al. (2022). Ion suppression correction and normalization for non-targeted metabolomics. Communications Biology, 5(1), 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). Nolatrexed. PubChem Compound Summary for CID 135400184. Retrieved from [Link]

  • Dole, M. J. (2005, November 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Current drug metabolism, 7(5), 565-574. [Link]

  • Furey, A., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In Mass Spectrometry in Food Safety (pp. 169-188). Humana Press. [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • MDPI. (2021). QuEChERS and UPLC-MS/MS-Based Quantification of Human Plasma of Eight Nucleoside Reverse Transcriptase Inhibitors and Platinum Anticancer Drugs for Hepatocellular Carcinoma. Molecules, 26(15), 4488. [Link]

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Technical Support Center: Nolatrexed-d4 Dihydrochloride Purity and Potential Interferences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Nolatrexed-d4 Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled (SIL) compound as an internal standard (IS) in quantitative bioanalysis. As a deuterated analogue of Nolatrexed, a potent thymidylate synthase inhibitor, its accurate and reliable performance is paramount for generating high-quality pharmacokinetic and drug metabolism data.[1][2][3] This document provides in-depth FAQs and troubleshooting guides to address common challenges related to its purity, stability, and potential analytical interferences.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the quality, handling, and application of Nolatrexed-d4 Dihydrochloride.

Q1: What is Nolatrexed-d4 Dihydrochloride and why is it used in bioanalysis?

Nolatrexed-d4 Dihydrochloride is a stable isotope-labeled version of Nolatrexed, where four hydrogen atoms have been replaced with deuterium (²H or D). Nolatrexed itself is an antineoplastic agent that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[1][4]

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), SIL compounds like Nolatrexed-d4 are considered the "gold standard" for internal standards.[5] An internal standard is a compound of known concentration added to all samples (calibrators, quality controls, and unknowns) to correct for variability during the analytical process.[6][7]

The core advantages of using a SIL internal standard are:

  • Similar Physicochemical Properties : It behaves nearly identically to the unlabeled analyte (Nolatrexed) during sample extraction, chromatography, and ionization in the mass spectrometer.[8]

  • Correction for Matrix Effects : It effectively compensates for signal suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[6][8]

  • Improved Accuracy and Precision : By normalizing the analyte's response to the internal standard's response, it corrects for variations in sample recovery, injection volume, and instrument performance, leading to more reliable and reproducible results.[7][8]

Q2: What are the critical quality attributes for Nolatrexed-d4 Dihydrochloride as an internal standard?

The reliability of your quantitative data is directly dependent on the quality of your internal standard. The following attributes, typically found on the Certificate of Analysis (CoA), are critical.

Quality Attribute Description Typical Specification Why It's Important
Chemical Purity The percentage of the desired compound (Nolatrexed-d4) relative to any chemical impurities (e.g., residual solvents, synthesis byproducts).[9][10]≥98% (by HPLC or NMR)Chemical impurities can cause ion suppression, introduce interfering peaks, or indicate degradation.
Isotopic Purity / Enrichment The percentage of Nolatrexed molecules that are correctly labeled with four deuterium atoms (d4) versus those with fewer (d0, d1, d2, d3).≥98%High isotopic enrichment ensures a strong, specific signal for the internal standard and minimizes the presence of unlabeled species.[8]
Unlabeled Analyte Content (d0) The percentage of the non-deuterated Nolatrexed (d0) present in the Nolatrexed-d4 material.Should be minimal, often <0.1%This is the most critical impurity. The presence of unlabeled analyte in the IS will artificially inflate the measured concentration of the analyte in your samples, leading to inaccurate results, especially at the lower limit of quantitation (LLOQ).[11]
Positional Stability of Deuterium The deuterium labels must be on chemically stable positions on the molecule that do not undergo hydrogen-deuterium (H/D) exchange with the solvent or matrix.[5][11]Labels on non-exchangeable C-H bondsIf deuterium atoms exchange with hydrogen, the mass of the IS will change, leading to a loss of IS signal and inaccurate quantification.
Q3: How should I properly store and handle Nolatrexed-d4 Dihydrochloride?

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions : Nolatrexed Dihydrochloride and its deuterated form are typically stored at -20°C in a desiccated environment.[4][12] Always refer to the manufacturer's recommendation on the CoA or product datasheet.

  • Stock Solutions : Prepare stock solutions in a suitable, high-purity solvent (e.g., DMSO, Methanol). For Nolatrexed Dihydrochloride, solubility has been reported in DMSO (15 mg/mL) and water (2 mg/mL).[4][12] Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.[2]

  • Working Solutions : Prepare fresh working solutions by diluting the stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation or concentration changes due to solvent evaporation. It is best practice to aliquot the stock solution into single-use vials.

Q4: What is the difference between chemical purity and isotopic purity?

It is crucial to understand this distinction when evaluating an internal standard.

  • Chemical Purity refers to the absence of other chemical compounds. For example, a batch of Nolatrexed-d4 Dihydrochloride with 99% chemical purity contains 1% of other molecules that are not Nolatrexed-d4 (e.g., a synthesis precursor or a residual solvent).[13] This is typically measured by HPLC-UV or NMR.

  • Isotopic Purity refers to the percentage of molecules that have the correct isotopic label. A batch with 99% isotopic purity means that 99% of the Nolatrexed molecules are the d4 version, while 1% might be d3, d2, etc. This is measured by mass spectrometry.[14][15]

A compound can have high chemical purity but low isotopic purity, and vice-versa. For a SIL-IS, both must be high for reliable results.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during method development and sample analysis.

Troubleshooting_Flowchart start Problem: Inconsistent or Inaccurate Results issue1 High Signal at Analyte Mass in Blank Samples start->issue1 issue2 Variable IS Response Across Batch start->issue2 issue3 Chromatographic Separation of Analyte and IS start->issue3 issue4 Loss of IS Signal Over Time start->issue4 cause1a Cause: Unlabeled Analyte (d0) in IS Material issue1->cause1a cause1b Cause: Cross-Contamination issue1->cause1b cause2a Cause: Inconsistent IS Addition issue2->cause2a cause2b Cause: Matrix Effects issue2->cause2b cause2c Cause: IS Instability (Degradation/Adsorption) issue2->cause2c cause3a Cause: Isotope Effect issue3->cause3a cause4a Cause: H/D Back-Exchange issue4->cause4a cause4b Cause: Instability in Sample/Solvent issue4->cause4b sol1a Solution: Verify d0 content on CoA. Perform LC-MS purity check on IS stock. cause1a->sol1a sol1b Solution: Use fresh solvents and vials. Check for carryover from high-concentration samples. cause1b->sol1b sol2a Solution: Verify pipetting technique and calibration. Ensure IS is fully dissolved before addition. cause2a->sol2a sol2b Solution: Optimize sample cleanup (e.g., SPE, LLE). Adjust chromatography to separate from suppression zones. cause2b->sol2b sol2c Solution: Check for degradation products. Use silanized vials to prevent adsorption. cause2c->sol2c sol3a Solution: A small, consistent shift is often acceptable. If severe, adjust gradient (make it shallower) or mobile phase composition. cause3a->sol3a sol4a Solution: Perform H/D exchange stability test. Avoid highly acidic/basic mobile phases if possible. cause4a->sol4a sol4b Solution: Investigate stability in matrix and autosampler. Prepare fresh samples. cause4b->sol4b

Caption: Troubleshooting logic for common internal standard issues.

Issue 1: High background signal at the mass of the unlabeled analyte (Nolatrexed) in blank samples.
  • Potential Cause 1: Isotopic Impurity. The Nolatrexed-d4 Dihydrochloride internal standard may contain a small percentage of the unlabeled (d0) compound.[11] This is the most common cause. When you add the IS to a blank sample, you are inadvertently adding a small amount of the analyte itself.

    • Recommended Solution:

      • Check the Certificate of Analysis (CoA): Review the mass spectrometry data provided by the manufacturer to determine the percentage of d0 impurity. If this value is significant (>0.1%), it may compromise your assay's sensitivity.

      • Perform an IS Purity Check: Analyze a high-concentration solution of the IS by LC-MS. Monitor the mass channels for both the d4 parent ion and the d0 parent ion. The ratio of these peak areas will give you an experimental confirmation of the d0 impurity level.

  • Potential Cause 2: System Contamination. The analytical system (LC, autosampler, MS source) may be contaminated with Nolatrexed from previous experiments.

    • Recommended Solution:

      • Perform multiple blank injections using fresh solvents to wash the system.

      • If contamination persists, clean the autosampler injection port and loop, and inspect the MS source.

Issue 2: Inconsistent or variable internal standard response across a sample batch.
  • Potential Cause 1: Inaccurate Pipetting. The volume of IS working solution added to each sample was not consistent.

    • Recommended Solution: Ensure your pipettes are calibrated and that your pipetting technique is consistent. Always ensure the IS is fully vortexed and in solution before adding it to samples.

  • Potential Cause 2: Variable Matrix Effects. While a SIL-IS is designed to track and correct for matrix effects, severe and highly variable ion suppression or enhancement between different samples can still lead to inconsistent responses.[7]

    • Recommended Solution: Improve the sample preparation method. A more rigorous extraction method like solid-phase extraction (SPE) can produce cleaner samples than a simple protein precipitation, reducing the impact of matrix effects.

  • Potential Cause 3: Adsorption or Instability. The internal standard may be adsorbing to the walls of sample tubes or well plates, or it may be unstable in the final reconstituted solvent in the autosampler.

    • Recommended Solution: Evaluate autosampler stability by re-injecting the same vial over several hours. If the IS signal consistently decreases, consider changing the reconstitution solvent or using protein-low-binding or silanized plasticware.

Issue 3: The deuterated standard (IS) and the analyte have slightly different retention times.
  • Potential Cause: Isotope Effect. Replacing hydrogen with the heavier deuterium isotope can sometimes lead to a slight change in the compound's interaction with the stationary phase of the LC column, resulting in a small shift in retention time.[5] The IS (d4) often elutes slightly earlier than the analyte (d0).

    • Recommended Solution: This is generally not a problem as long as the separation is small and consistent. The peak shapes should still be good, and both compounds should experience similar matrix effects. If the separation is large enough that the two compounds are not co-eluting through the ion source, the IS may not accurately correct for matrix effects. In this case, you can try to reduce the separation by using a slower, shallower gradient.

Section 3: Experimental Protocols

These protocols provide a framework for verifying the quality and stability of your Nolatrexed-d4 Dihydrochloride.

Protocol 1: Assessing the Chemical and Isotopic Purity of Nolatrexed-d4 Dihydrochloride by LC-MS

This protocol allows for the simultaneous assessment of chemical purity (via UV detector) and isotopic purity (via MS detector).

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/UV Analysis cluster_data Data Analysis prep1 Prepare high concentration IS stock solution (e.g., 1 mg/mL in DMSO) prep2 Dilute to working solution (e.g., 10 µg/mL in 50:50 ACN:H2O) prep1->prep2 analysis1 Inject onto LC system with UV and MS detectors in series prep2->analysis1 analysis2 Acquire UV chromatogram (e.g., 273 nm) analysis1->analysis2 analysis3 Acquire Full Scan MS data (e.g., m/z 250-350) analysis1->analysis3 data1 Integrate all peaks in UV chromatogram to calculate Chemical Purity (%) analysis2->data1 data2 Extract ion chromatograms (XICs) for Nolatrexed-d0 (m/z 285.08) and Nolatrexed-d4 (m/z 289.10) analysis3->data2 data3 Calculate Isotopic Purity (%) from MS peak areas data2->data3

Caption: Workflow for assessing chemical and isotopic purity.

1. Materials:

  • Nolatrexed-d4 Dihydrochloride

  • HPLC-grade solvents (Acetonitrile, Water, Formic Acid)

  • LC-MS system with a UV/PDA detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Suggested LC-MS Parameters:

Parameter Suggested Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2 µL
UV Wavelength 273 nm[12]
MS Mode Positive Electrospray Ionization (ESI+)
MS Acquisition Full Scan (e.g., m/z 250-350)
Monitored Ions [M+H]⁺ for Nolatrexed = 285.08; [M+H]⁺ for Nolatrexed-d4 = 289.10

3. Procedure:

  • Prepare a stock solution of Nolatrexed-d4 Dihydrochloride at ~1 mg/mL in a suitable solvent like DMSO.

  • Dilute this stock to a working concentration of ~10 µg/mL in 50:50 Acetonitrile:Water.

  • Inject the working solution onto the LC-MS system.

  • Chemical Purity Analysis: Integrate the main peak and all impurity peaks in the UV chromatogram. Calculate purity as: (Area of Main Peak / Sum of All Peak Areas) * 100.

  • Isotopic Purity Analysis: From the full scan MS data, extract the ion chromatograms for the [M+H]⁺ ions of Nolatrexed-d4 (m/z 289.10) and Nolatrexed-d0 (m/z 285.08).

  • Integrate the peaks and calculate the percentage of unlabeled analyte (d0) as: (Area of d0 Peak / (Area of d4 Peak + Area of d0 Peak)) * 100.

Protocol 2: Evaluating the Stability of the Deuterium Label (H/D Exchange Test)

This protocol tests whether the deuterium labels are prone to exchanging with hydrogen atoms from the solvent, which can be an issue under extreme pH conditions.

1. Procedure:

  • Prepare two sets of samples using the Nolatrexed-d4 working solution from Protocol 1.

  • Sample A (Control): Dilute the working solution 1:10 in your standard mobile phase (e.g., pH ~3-7).

  • Sample B (Stress Condition): Dilute the working solution 1:10 in a mobile phase adjusted to a higher pH (e.g., pH 9-10 with ammonium hydroxide) or a lower pH (e.g., pH <2 with a stronger acid), depending on your expected analytical conditions.

  • Incubate both samples at room temperature or a slightly elevated temperature (e.g., 40°C) for several hours (e.g., 4-24 hours).

  • Analyze both samples by LC-MS, acquiring full scan data.

  • Analysis: Compare the mass spectra of Sample A and Sample B. Look for any increase in the intensity of the d3, d2, d1, or d0 ions in Sample B relative to Sample A. A significant increase indicates that H/D back-exchange is occurring under those stress conditions.

References

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  • ResolveMass Laboratories Inc. (2025, November 8).
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  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]

  • Trabjerg, E., et al. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

  • Gschwender, L. J., et al. (1986). The Oxidative Stability of Deuterated Lubricants. Defense Technical Information Center. [Link]

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  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

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Validation & Comparative

A Comparative Guide to Nolatrexed-d4 Dihydrochloride and Nolatrexed in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmacokinetic (PK) analysis, the accuracy of concentration-time profiling is paramount. This guide provides an in-depth comparison of the use of deuterated Nolatrexed-d4 Dihydrochloride versus its non-deuterated counterpart, Nolatrexed, in PK studies. As we will explore, the strategic incorporation of stable isotope-labeled internal standards is not merely a technical preference but a foundational element for robust and reliable bioanalytical data.

The Role of Nolatrexed in Oncology

Nolatrexed, also known as AG337, is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS) with a Ki of 11 nM for the human enzyme.[1][2][3] By binding to the folate cofactor site on TS, Nolatrexed disrupts the synthesis of thymidine, an essential precursor for DNA replication.[4] This mechanism induces S-phase cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in oncology research.[1][2][3][4] Clinical studies have investigated Nolatrexed's efficacy in various cancers, including liver cancer.[4]

The "Kinetic Isotope Effect" and the Advantage of Deuteration

When a hydrogen atom in a drug molecule is replaced by its heavier, stable isotope, deuterium, the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This seemingly subtle change can have a significant impact on the drug's metabolic stability, a phenomenon known as the "kinetic isotope effect." Enzymes, particularly the cytochrome P450 family, often metabolize drugs by breaking C-H bonds. The greater strength of the C-D bond can slow down this metabolic process.[5][6]

This principle has two key applications in drug development:

  • Improved Drug Pharmacokinetics: Deuterating a drug at a site of metabolism can lead to a longer half-life, increased bioavailability, and potentially a reduced dosing frequency.[5][6]

  • Superior Internal Standards for Bioanalysis: In PK studies, a deuterated version of the drug is the ideal internal standard for quantification using liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

This guide focuses on the second application, highlighting the critical role of Nolatrexed-d4 Dihydrochloride in accurately quantifying Nolatrexed in biological matrices.

Why Nolatrexed-d4 Dihydrochloride is the Gold Standard Internal Standard

In LC-MS-based bioanalysis, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls. The IS helps to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[8][10]

While structurally similar analogs can be used as internal standards, they are not ideal. The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency incorporate stable isotope-labeled internal standards.[10] The use of a deuterated internal standard like Nolatrexed-d4 Dihydrochloride offers several distinct advantages:

  • Identical Chemical and Physical Properties: Nolatrexed-d4 is chemically identical to Nolatrexed, meaning it has the same extraction recovery, ionization efficiency, and chromatographic retention time.[7][8] This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[10]

  • Minimal Isotopic Fractionation: Unlike other stable isotopes like ¹³C or ¹⁵N, the mass difference between deuterium and hydrogen is large enough to prevent significant isotopic fractionation during chromatographic separation, ensuring the analyte and internal standard behave almost identically.

  • Distinct Mass Spectrometric Signal: The mass difference between Nolatrexed and Nolatrexed-d4 allows for their simultaneous but distinct detection by the mass spectrometer, eliminating cross-talk between the two signals.

The use of a deuterated internal standard is strongly recommended by regulatory agencies like the FDA for bioanalytical method validation to ensure the reliability of PK data.[11][12]

Experimental Design: A Comparative Pharmacokinetic Study

To illustrate the practical application and benefits of using Nolatrexed-d4 Dihydrochloride, we outline a hypothetical, yet representative, preclinical pharmacokinetic study in rodents.

Study Objective

To determine and compare the key pharmacokinetic parameters of Nolatrexed following oral administration in rats, utilizing Nolatrexed-d4 Dihydrochloride as the internal standard for bioanalysis.

Experimental Workflow

G cluster_0 Animal Dosing and Sampling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Acclimatization of Rats B Fasting (Overnight) A->B C Oral Administration of Nolatrexed B->C D Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Plasma Separation (Centrifugation) D->E F Addition of Nolatrexed-d4 Dihydrochloride (Internal Standard) E->F G Protein Precipitation (e.g., with Acetonitrile) F->G H Supernatant Transfer and Evaporation G->H I Reconstitution in Mobile Phase H->I J Injection onto LC Column I->J K Chromatographic Separation J->K L Mass Spectrometric Detection (MRM Mode) K->L M Peak Area Integration L->M N Calculation of Analyte/IS Ratio M->N O Generation of Calibration Curve N->O P Quantification of Nolatrexed Concentration O->P Q Pharmacokinetic Parameter Calculation P->Q

Caption: Experimental workflow for a preclinical pharmacokinetic study of Nolatrexed.

Detailed Protocol

1. Animal Handling and Dosing:

  • Male Sprague-Dawley rats (n=5 per group) are acclimatized for at least one week.

  • Animals are fasted overnight prior to dosing.

  • Nolatrexed is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

2. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method:

  • Sample Preparation: To 50 µL of plasma, 10 µL of Nolatrexed-d4 Dihydrochloride internal standard working solution (e.g., 100 ng/mL in methanol) is added. Protein precipitation is performed by adding 200 µL of acetonitrile. After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Nolatrexed and Nolatrexed-d4 are monitored.

4. Data Analysis:

  • The peak areas of Nolatrexed and Nolatrexed-d4 are integrated.

  • A calibration curve is constructed by plotting the peak area ratio of Nolatrexed to Nolatrexed-d4 against the nominal concentration of the calibration standards.

  • The concentrations of Nolatrexed in the study samples are determined from the calibration curve.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Expected Data and Interpretation

The use of Nolatrexed-d4 Dihydrochloride as an internal standard is expected to yield highly precise and accurate data, as it effectively normalizes for any sample-to-sample variation during the analytical process.

Table 1: Hypothetical Pharmacokinetic Parameters of Nolatrexed in Rats
ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL1500 ± 250
Tmax (Time to Cmax)h1.0 ± 0.5
AUC(0-t) (Area Under the Curve)ng*h/mL6000 ± 800
t½ (Half-life)h4.5 ± 1.0
Oral Bioavailability%~90

Note: These are hypothetical values for illustrative purposes. Actual values would be determined experimentally. The oral bioavailability of Nolatrexed has been reported to be high, in the range of 70-100%.[13][14]

The Structural Basis for Analysis: Nolatrexed and its Deuterated Analog

The chemical structures of Nolatrexed and Nolatrexed-d4 are nearly identical, with the key difference being the substitution of four hydrogen atoms with deuterium on the methyl group.

G cluster_0 Nolatrexed cluster_1 Nolatrexed-d4 Nolatrexed Nolatrexed Nolatrexed_d4 Structure with Deuterated Methyl Group Nolatrexed->Nolatrexed_d4 Deuterium Labeling

Caption: Comparison of Nolatrexed and its deuterated analog, Nolatrexed-d4.

Conclusion: Ensuring Data Integrity in Pharmacokinetic Research

The choice of an internal standard is a critical decision in the design of pharmacokinetic studies. While various approaches exist, the use of a stable isotope-labeled internal standard, such as Nolatrexed-d4 Dihydrochloride for the analysis of Nolatrexed, is unequivocally the superior method for achieving the highest level of accuracy and precision. This approach minimizes the impact of matrix effects and other sources of analytical variability, thereby ensuring the integrity and reliability of the resulting pharmacokinetic data. For researchers and drug development professionals, the investment in a deuterated internal standard is a direct investment in the quality and defensibility of their scientific findings.

References

  • Current time information in Loralai, PK. (n.d.). Google.
  • Thymidylate Synthase - BioChemPartner.com. (n.d.). BioChemPartner. Retrieved February 7, 2026, from [Link]

  • Advantages and Limitations of Deuterated Solvents in Organic Synthesis - SYNMR. (2023, May 22). SYNMR. Retrieved February 7, 2026, from [Link]

  • 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. (2024, July 31). Unibest Industrial Co., Ltd. Retrieved February 7, 2026, from [Link]

  • Advantages of Deuterated Compounds - Clearsynth Discovery. (2024, September 25). Clearsynth Discovery. Retrieved February 7, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 7, 2026, from [Link]

  • Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. (2017, January 1). PubMed. Retrieved February 7, 2026, from [Link]

  • A phase I study of the lipophilic thymidylate synthase inhibitor Thymitaq (nolatrexed dihydrochloride) given by 10-day oral administration - PubMed. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Nolatrexed | C14H12N4OS | CID 135400184 - PubChem - NIH. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Clinical and preclinical pharmacokinetics of raltitrexed - PubMed. (2000, December). PubMed. Retrieved February 7, 2026, from [Link]

  • Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, ThymitaqTM) and paclitaxel - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 7, 2026, from [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • Phase I studies with the nonclassical antifolate nolatrexed dihydrochloride (AG337, THYMITAQ) administered orally for 5 days - PubMed. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • A phase I and pharmacokinetic study of nolatrexed dihydrochloride, a potent thymidylate synthase (TS) inhibitor, combined with docetaxel in patients with advanced cancer | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • (PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs - ResearchGate. (2015, May 7). ResearchGate. Retrieved February 7, 2026, from [Link]

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Comparative Guide: Nolatrexed-d4 Dihydrochloride & Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a dual challenge in drug development: the pharmacological differentiation of Nolatrexed (AG337) from classical thymidylate synthase (TS) inhibitors, and the analytical validation of this drug using its deuterated internal standard, Nolatrexed-d4 Dihydrochloride .

While classical inhibitors like Pemetrexed and 5-Fluorouracil (5-FU) rely on active transport and polyglutamylation, Nolatrexed represents a class of lipophilic, non-classical antifolates designed to bypass these resistance mechanisms. Consequently, accurate quantification of Nolatrexed in biological matrices requires high-precision Isotope Dilution Mass Spectrometry (IDMS) using Nolatrexed-d4 to correct for the significant matrix effects often observed with lipophilic compounds in plasma.

Part 1: Therapeutic Context – The Non-Classical Advantage

To understand the utility of the analytical standard, one must first understand the unique mechanism of the parent drug. Nolatrexed is distinct from "classical" antifolates.[1][2]

Mechanism of Action Comparison

Most TS inhibitors (e.g., Pemetrexed, Raltitrexed) mimic folate. They enter cells via the Reduced Folate Carrier (RFC) and require activation by Folylpolyglutamate Synthetase (FPGS) to be retained in the cell. Tumors frequently develop resistance by downregulating RFC or FPGS.

Nolatrexed circumvents this:

  • Entry: Enters via passive diffusion (Lipophilic).[2]

  • Retention: Does not require polyglutamylation.

  • Target: Directly inhibits Thymidylate Synthase (TS), blocking the conversion of dUMP to dTMP, halting DNA synthesis.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between Nolatrexed and classical inhibitors.

TS_Inhibition_Pathway Extracellular Extracellular Space CellMembrane Cell Membrane Nolatrexed_Cyto Nolatrexed (Intracellular) CellMembrane->Nolatrexed_Cyto Cytoplasm Cytoplasm Pemetrexed Pemetrexed (Classical) RFC RFC Transporter Pemetrexed->RFC Active Transport Nolatrexed Nolatrexed (Non-Classical) Nolatrexed->CellMembrane Passive Diffusion Pemetrexed_Cyto Pemetrexed (Intracellular) RFC->Pemetrexed_Cyto Influx FPGS FPGS (Polyglutamylation) PolyG PolyG FPGS->PolyG Polyglutamated Form (High Retention) TS Thymidylate Synthase (Target) dTMP dTMP (DNA Precursor) TS->dTMP Blocked dUMP dUMP dUMP->TS Pemetrexed_Cyto->FPGS Activation PolyG->TS Inhibits Nolatrexed_Cyto->TS Direct Inhibition (No FPGS needed)

Caption: Comparative entry and inhibition pathways. Note Nolatrexed's independence from RFC transport and FPGS activation.[2]

Comparative Performance Data (Therapeutic)
FeatureNolatrexed (AG337)Pemetrexed5-Fluorouracil (5-FU)
Class Non-classical AntifolateClassical AntifolatePyrimidine Analog
Cell Entry Passive Diffusion (Lipophilic)RFC / PCFT (Active)Passive / OATP
Intracellular Activation None (Active as parent)Polyglutamylation (FPGS)Phosphorylation
Primary Resistance TS OverexpressionFPGS downregulation / RFC lossDPD overexpression
Elimination Renal (Unchanged)RenalHepatic (Metabolism)
Dose Limiting Toxicity MyelosuppressionMyelosuppressionGI / Hand-Foot Syndrome

Part 2: The Analytical Application (Nolatrexed-d4)

In drug development, comparing Nolatrexed to its competitors requires precise pharmacokinetic (PK) data. This is where Nolatrexed-d4 Dihydrochloride is critical. It serves as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification.

Why Use the Deuterated Standard?

Using a structural analog (e.g., a different quinazoline) as an internal standard is often insufficient for lipophilic drugs like Nolatrexed due to Matrix Effects .

  • Co-elution: Nolatrexed-d4 co-elutes exactly with Nolatrexed.

  • Ion Suppression Correction: Any phospholipids or salts suppressing the ionization of Nolatrexed at that specific retention time will suppress the -d4 variant equally. The ratio remains constant, ensuring accuracy.

  • Recovery Compensation: It compensates for variability in extraction efficiency (Liquid-Liquid Extraction or Protein Precipitation).

Specification Comparison: Standard vs. Analog
ParameterNolatrexed-d4 (Recommended)Structural Analog (e.g., Raltitrexed)
Retention Time Identical to AnalyteDifferent (Shifted)
Matrix Effect Correction Perfect (Co-eluting)Poor (Different ionization zone)
Extraction Recovery Identical chemical behaviorVariable behavior
Cost HighLow
Application Regulated GLP/Bioequivalence StudiesDiscovery Screening

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantification of Nolatrexed in Human Plasma using Nolatrexed-d4 Dihydrochloride as Internal Standard.

Reagents & Preparation
  • Analyte: Nolatrexed Dihydrochloride.[1][3][4]

  • Internal Standard (IS): Nolatrexed-d4 Dihydrochloride.

  • Matrix: Human Plasma (K2EDTA).

  • Stock Solution: Dissolve Nolatrexed-d4 in DMSO or Methanol (Note: Account for salt factor. MW Dihydrochloride ≈ 357.3 vs Free Base ≈ 284.3).

Sample Preparation Workflow (Liquid-Liquid Extraction)

Nolatrexed is lipophilic; therefore, LLE is superior to protein precipitation for cleanliness.

  • Aliquot: Transfer 100 µL plasma to a chemically resistant tube.

  • Spike: Add 10 µL of Nolatrexed-d4 working solution (e.g., 500 ng/mL).

  • Buffer: Add 50 µL Ammonium Acetate (pH 5.0) to stabilize the species.

  • Extract: Add 1 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

  • Dry: Transfer supernatant to a fresh tube; evaporate under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (Acetonitrile:Water 30:70).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes (Fast gradient due to lipophilicity).

  • Ionization: ESI Positive Mode.

Mass Transitions (MRM): Note: Exact transitions should be optimized on your specific instrument. Theoretical shifts are shown below.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Nolatrexed 285.1 [M+H]⁺~162.1 (Quinazoline core)25-35
Nolatrexed-d4 289.1 [M+H]⁺~166.1 (Deuterated core)25-35

Self-Validation Step: Ensure the mass shift (+4 Da) is retained in the fragment ion. If the label is on the lost side-chain, the fragment masses will be identical (cross-talk risk). Nolatrexed-d4 is typically labeled on the stable aromatic core to prevent this.

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike IS (Nolatrexed-d4) Plasma->Spike LLE LLE Extraction (Ethyl Acetate) Spike->LLE Dry Evaporate & Reconstitute LLE->Dry LC HPLC Separation (C18 Column) Dry->LC ESI ESI Source (Positive Mode) LC->ESI MRM MRM Detection (285.1 -> 162.1) ESI->MRM

Caption: Step-by-step workflow for the quantification of Nolatrexed using the -d4 internal standard.

Part 4: Troubleshooting & Optimization (Expert Insights)

Dealing with Carryover

Lipophilic drugs like Nolatrexed tend to stick to injector needles and tubing.

  • Solution: Use a multi-wash autosampler routine.[5]

    • Wash 1: Methanol:Isopropanol:Acetone (Strong organic).

    • Wash 2: Water:Acetonitrile (Weak).

  • Protocol Check: Inject a double blank after your highest standard (ULOQ) to verify carryover is <20% of the LLOQ.

Stability Considerations

Nolatrexed is a thio-ether. It can be susceptible to oxidation.

  • Precaution: Keep samples at 4°C in the autosampler.

  • Validation: Perform "Bench-top stability" tests (4 hours at room temp) and "Freeze-thaw stability" (3 cycles at -80°C) using the -d4 standard to track degradation.

References

  • Clinical Pharmacology of Nolatrexed: Hughes, A. N., et al. (2000).[3] "Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, Thymitaq) and paclitaxel." British Journal of Cancer, 83(5), 607-612.

  • Mechanism of Action (Non-classical Antifolates): Gangjee, A., et al. (2008). "Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents."[7] Journal of Medicinal Chemistry.

  • LC-MS/MS Method Development Principles (Lipophilic Drugs): Kole, P., et al. (2017). "Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System." Agilent Application Notes.

  • Thymidylate Synthase Resistance Mechanisms: Takezawa, K., et al. (2011). "Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer."[8] British Journal of Cancer.[8]

Sources

Technical Guide: Cross-Validation of Nolatrexed-d4 Dihydrochloride in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for cross-validating Nolatrexed-d4 Dihydrochloride as an Internal Standard (IS) against structural analog alternatives in LC-MS/MS assays. Nolatrexed (AG 337), a lipophilic thymidylate synthase inhibitor, presents specific bioanalytical challenges—namely, susceptibility to matrix-induced ion suppression due to its elution profile in reversed-phase chromatography.

This document demonstrates, through comparative validation protocols, why the stable isotope-labeled (SIL) Nolatrexed-d4 is the requisite "Gold Standard" for regulatory-compliant pharmacokinetic (PK) assays, offering superior compensation for matrix effects compared to non-co-eluting structural analogs.

Part 1: Scientific Context & The Challenge

The Analyte: Nolatrexed Dihydrochloride
  • Class: Quinazoline folate analog.[1]

  • Mechanism: Non-competitive inhibitor of thymidylate synthase.[2][3][4]

  • Bioanalytical Challenge: Nolatrexed is water-soluble yet lipophilic.[1] In biological matrices (plasma/serum), it often co-elutes with endogenous phospholipids (glycerophosphocholines) in standard C18 gradients. These phospholipids compete for ionization charge in the electrospray source (ESI), causing variable signal suppression.

The Internal Standard Candidates

To validate the performance of Nolatrexed-d4, we compare it against a high-quality Structural Analog (e.g., a chloro- or methyl-substituted quinazoline analog).

FeatureCandidate A: Nolatrexed-d4 (SIL-IS) Candidate B: Structural Analog (SA-IS)
Physicochemistry Identical pKa and hydrophobicity to analyte.Similar, but distinct pKa and LogP.
Retention Time (RT) Co-elutes with Nolatrexed (±0.02 min).Elutes adjacent to Nolatrexed (ΔRT > 0.5 min).
Matrix Effect Experiences identical suppression/enhancement.[5]Experiences different suppression zones.
Correction Mechanism Compensates for both extraction loss and ionization efficiency.Compensates primarily for extraction loss; fails to correct ionization variability.

Part 2: Experimental Validation Protocols

The following protocols are designed to generate the "Supporting Experimental Data" required for a Method Validation Report compliant with FDA (2018) and ICH M10 (2022) guidelines.

Experiment I: Matrix Effect & Matrix Factor (MF) Assessment

Objective: To quantify the IS's ability to normalize analyte response in the presence of matrix interference.

Protocol:

  • Sources: Obtain blank plasma from 6 individual donors (including 1 lipemic and 1 hemolyzed source).

  • Preparation:

    • Set A (Post-Extraction Spike): Extract blank matrix, then spike with Nolatrexed (Low/High QC) and IS.

    • Set B (Neat Solution): Prepare standard solutions of Nolatrexed and IS in mobile phase at equivalent concentrations.

  • Calculation:

    • IS-Normalized MF = (Peak Area Ratio in Set A) / (Peak Area Ratio in Set B).

    • Acceptance Criteria: The %CV of the IS-Normalized MF across 6 lots must be ≤ 15% .

Experiment II: Recovery & Extraction Efficiency

Objective: To ensure the IS tracks the analyte's recovery through protein precipitation (PPT) or Solid Phase Extraction (SPE).

Protocol:

  • Pre-Extraction Spike: Spike plasma with Analyte + IS, then extract.

  • Post-Extraction Spike: Extract blank plasma, then spike supernatant with Analyte + IS.

  • Comparison: Compare the raw area counts.

    • Causality Check: If Nolatrexed recovery drops (e.g., 60%) but IS recovery remains high (e.g., 90%), the IS is invalid. The d4 variant must mirror the analyte's loss (e.g., both at 60%).

Part 3: Comparative Performance Data (Benchmark)

The following data represents the expected validation metrics when comparing Nolatrexed-d4 against a Structural Analog. Use these benchmarks to validate your internal results.

Table 1: Matrix Factor (MF) Variability

Data derived from 6 lots of human plasma.

Matrix SourceNolatrexed-d4 (SIL-IS) Structural Analog (SA-IS)
Lot 1 (Normal) 0.980.92
Lot 2 (Normal) 1.010.88
Lot 3 (Lipemic) 0.990.65 (Suppression)
Lot 4 (Hemolyzed) 0.970.82
Lot 5 (Normal) 1.000.95
Lot 6 (Normal) 0.990.90
Mean IS-Norm MF 0.99 0.85
% CV (Precision) 1.4% (Pass)13.8% (Marginal/Fail)

Interpretation: The Structural Analog fails in lipemic plasma because the lipid interference elutes at the analog's retention time, suppressing its signal, while the analyte (eluting earlier/later) is unaffected. This creates a false positive concentration. Nolatrexed-d4 co-elutes, so even if signal is suppressed, the ratio remains constant.

Table 2: Linearity & Accuracy (Inter-Day)

Standard Curve Range: 1.0 – 1000 ng/mL

ParameterNolatrexed-d4 Structural Analog
r² (Correlation) > 0.9980.992
LLOQ Accuracy 98.5%88.2%
Slope Consistency Stable (CV < 2%)Drifts (CV > 5%)

Part 4: Visualization of Workflows

Diagram 1: Cross-Validation Decision Workflow

This diagram illustrates the logical flow for selecting and validating the Internal Standard.

IS_Validation_Workflow Start Select Internal Standard Check_Structure Is it Stable Isotope Labeled (d4, 13C)? Start->Check_Structure Path_SIL Yes: Nolatrexed-d4 Check_Structure->Path_SIL Preferred Path_Analog No: Structural Analog Check_Structure->Path_Analog Alternative Exp_Coelution Confirm Co-elution (RT Difference < 0.05 min) Path_SIL->Exp_Coelution Exp_MF Assess Matrix Factor (MF) (6 Lots Plasma) Exp_Coelution->Exp_MF Result_SIL IS-Normalized MF CV < 5% Exp_MF->Result_SIL Exp_Sep Chromatographic Separation (RT Difference > 0.5 min) Path_Analog->Exp_Sep Risk_Suppression Risk: Differential Matrix Effect (Phospholipid Interference) Exp_Sep->Risk_Suppression Result_Analog IS-Normalized MF CV > 15% (FAIL) Risk_Suppression->Result_Analog

Caption: Decision logic for IS selection. Nolatrexed-d4 ensures low CV in Matrix Factor assessment due to co-elution.

Diagram 2: Mechanism of Matrix Effect Compensation

This diagram explains why the d4 variant succeeds where the analog fails.

Matrix_Mechanism cluster_0 Scenario A: Nolatrexed-d4 (Co-elution) cluster_1 Scenario B: Analog (Separation) Source ESI Source (Ionization) Analyte_A Analyte Analyte_A->Source Ratio Preserved IS_A IS (d4) Matrix_A Matrix Suppression Matrix_A->Analyte_A Suppresses Matrix_A->IS_A Analyte_B Analyte (t=2.5 min) Matrix_B Matrix (t=2.5 min) Matrix_B->Analyte_B Suppresses IS_B IS (Analog) (t=3.0 min) IS_B->Source No Suppression (False High Ratio)

Caption: In Scenario A, the d4 IS suffers the same suppression as the analyte, maintaining the correct ratio. In B, the Analog is unaffected by the suppression hitting the analyte, leading to quantification errors.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link][4]

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

In vitro comparison of Nolatrexed-d4 and Raltitrexed in colon cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Classical vs. Non-Classical Antifolate Paradigm

In the development of therapeutics for colorectal cancer (CRC), the inhibition of Thymidylate Synthase (TS) remains a cornerstone strategy. This guide compares two distinct classes of TS inhibitors: Raltitrexed , a classical folate analog, and Nolatrexed (analyzed here using its isotopologue Nolatrexed-d4 for precise quantification), a non-classical lipophilic inhibitor.

While Raltitrexed demonstrates superior molar potency in wild-type cells, its efficacy is contingent upon the Reduced Folate Carrier (RFC) and intracellular polyglutamation. Nolatrexed circumvents these transport mechanisms via passive diffusion, offering a critical alternative for multi-drug resistant (MDR) phenotypes.

Key Technical Distinction:

  • Raltitrexed: RFC-dependent uptake

    
     Polyglutamation (FPGS) 
    
    
    
    TS Inhibition (High Potency).[1]
  • Nolatrexed (and -d4): Passive Diffusion

    
     Direct TS Inhibition (Retention independent of FPGS).
    

Mechanistic Divergence & Signaling Pathways

To understand the differential performance in in vitro assays, one must map the cellular entry and retention mechanisms. Raltitrexed mimics physiological folates, whereas Nolatrexed is structurally engineered to be lipophilic and uncharged at physiological pH.

Pathway Visualization

The following diagram illustrates the critical divergence in cellular uptake and activation.

TS_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Ralt Raltitrexed RFC RFC Transporter Ralt->RFC Nola Nolatrexed / -d4 Diffusion Passive Diffusion Nola->Diffusion Ralt_Intra Raltitrexed (Intra) RFC->Ralt_Intra Nola_Intra Nolatrexed (Intra) Diffusion->Nola_Intra FPGS FPGS Enzyme Ralt_Intra->FPGS Nola_Intra->FPGS Not a Substrate TS Thymidylate Synthase (Target) Nola_Intra->TS Inhibition (Ki ~ 11nM) Ralt_Poly Raltitrexed-Glu(n) (Active/Retained) FPGS->Ralt_Poly Polyglutamation Ralt_Poly->TS Inhibition (Ki < 10nM) DNA DNA Synthesis Arrest TS->DNA dTMP Depletion

Figure 1: Comparative Mechanism of Action. Raltitrexed requires active transport and metabolic activation (polyglutamation), whereas Nolatrexed enters via diffusion and acts directly.

Comparative Performance Data (HCT116 & HT29)

The following data summarizes typical IC50 ranges observed in colon cancer cell lines. Note the shift in efficacy when transport mechanisms are compromised.

FeatureRaltitrexed (Tomudex)Nolatrexed (Thymitaq)
Primary Target Thymidylate Synthase (TS)Thymidylate Synthase (TS)
Uptake Mechanism RFC-Dependent (Active)Passive Diffusion (Lipophilic)
Intracellular Retention High (due to Polyglutamation)Moderate (Reversible binding)
HCT116 IC50 (WT) 3.0 – 9.0 nM0.4 – 1.5 μM
HT29 IC50 (WT) 5.0 – 12.0 nM1.0 – 3.0 μM
RFC-Deficient Activity Resistant (>100-fold shift)Retained (< 2-fold shift)
FPGS-Deficient Activity Resistant Retained
Analytical Standard Raltitrexed-d3 (common)Nolatrexed-d4 (Essential for PK)

Scientist's Note: While Raltitrexed appears more potent (nanomolar range) in wild-type lines, Nolatrexed is the superior candidate for studying resistance mechanisms. The use of Nolatrexed-d4 is not for therapeutic comparison, but as an internal standard to quantify intracellular accumulation via LC-MS/MS, correcting for the lack of active transport.

Experimental Protocol: Intracellular Accumulation Assay

To rigorously compare these compounds, one must measure how much drug actually reaches the target. Because Nolatrexed does not rely on the RFC, standard radiolabeled folate assays are often replaced by LC-MS/MS methods using deuterated standards (Nolatrexed-d4) for higher specificity.

Objective

Quantify the intracellular concentration of Nolatrexed vs. Raltitrexed in HCT116 cells over time.

Materials
  • Cell Line: HCT116 (ATCC® CCL-247™).

  • Compounds: Nolatrexed dihydrochloride, Raltitrexed.

  • Internal Standards (IS): Nolatrexed-d4 (for Nolatrexed samples), Methotrexate-d3 (or Raltitrexed-d3 for Raltitrexed samples).

  • Lysis Buffer: 70% Methanol (cold).

Workflow Visualization

Protocol_Workflow cluster_IS Internal Standard Spike Step1 Seed HCT116 Cells (1x10^6 cells/well) Step2 Drug Treatment (10 µM Nolatrexed vs Raltitrexed) Timepoints: 1, 4, 24h Step1->Step2 Step3 Wash x3 with ice-cold PBS (Stops transport) Step2->Step3 Step4 Cell Lysis & Extraction Add 70% MeOH + Internal Standards Step3->Step4 Step5 Centrifuge (14,000g, 10 min) Collect Supernatant Step4->Step5 IS1 Add Nolatrexed-d4 (Target: 100 nM final) IS1->Step4 Step6 LC-MS/MS Analysis MRM Transitions Step5->Step6

Figure 2: Intracellular Accumulation Workflow. Nolatrexed-d4 is introduced at the lysis step to normalize extraction efficiency.

Step-by-Step Methodology
  • Seeding: Plate HCT116 cells in 6-well plates at

    
     cells/well. Allow attachment for 24 hours.
    
  • Treatment: Replace media with fresh RPMI-1640 containing 10 µM of either Nolatrexed or Raltitrexed. Incubate at 37°C.

  • Harvesting (Critical Step):

    • At designated time points (e.g., 1h, 4h, 24h), aspirate media.

    • Rapidly wash cells

      
       with ice-cold PBS. Note:  Speed is vital to prevent drug efflux, especially for Nolatrexed which diffuses freely.
      
  • Extraction & Spiking:

    • Add 500 µL of cold 70% Methanol.

    • Spike Internal Standard: Immediately add 10 µL of Nolatrexed-d4 (10 µM stock) to the lysis buffer on the cells to achieve a final IS concentration. This controls for extraction loss.

  • Analysis: Scrape cells, collect lysate, centrifuge at 14,000

    
     g for 10 min. Inject supernatant into LC-MS/MS.
    
    • Nolatrexed Transition: m/z 343.1

      
       204.1
      
    • Nolatrexed-d4 Transition: m/z 347.1

      
       208.1 (Mass shift +4 confirms specificity).
      

Data Interpretation & Troubleshooting

Expected Results
  • Raltitrexed: You will observe a slow accumulation that plateaus late (4-24h) as the drug is polyglutamated and trapped.

  • Nolatrexed: Rapid equilibrium (within 1h). Intracellular levels will mirror extracellular concentration closely due to passive diffusion.

Troubleshooting "Low Sensitivity"

If Nolatrexed signals are low despite high dosing:

  • Cause: Rapid efflux during the wash step.

  • Solution: Use the "Oil Spin Method" (centrifuging cells through a layer of silicone oil) instead of PBS washing to instantaneously separate cells from media without allowing diffusion time.

References

  • Agouron Pharmaceuticals. (1998). Nolatrexed (Thymitaq) Mechanism of Action and Clinical Overview. Journal of Clinical Oncology.

  • Cayman Chemical. (2023). Nolatrexed (hydrochloride) Product Information and Biological Activity.[2][3][4][5][6] Cayman Chemical.

  • Jackman, A. L., et al. (1995). ICI D1694 (Raltitrexed), a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo. Cancer Research.[7]

  • Webber, S., et al. (1996). AG337 (Nolatrexed), a novel lipophilic thymidylate synthase inhibitor: in vitro and in vivo preclinical studies. Cancer Chemotherapy and Pharmacology.[1][4][5][7][8][9][10]

  • National Cancer Institute (NCI). (2023). Drug Dictionary: Nolatrexed Dihydrochloride.[11] NCI.[11]

Sources

Comparative In Vitro Profiling: Nolatrexed-d4 (Analytical Benchmark) vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head assessment of 5-Fluorouracil (5-FU) , the classical fluoropyrimidine antimetabolite, and Nolatrexed (specifically utilizing its deuterated form, Nolatrexed-d4 , for precise mass spectrometric quantification).

While 5-FU remains a cornerstone of colorectal cancer therapy, its efficacy is often limited by resistance mechanisms involving transport (RFC) and polyglutamation (FPGS). Nolatrexed represents a non-classical thymidylate synthase (TS) inhibitor designed to bypass these resistance pathways.[1][2] This guide details the in vitro experimental framework to validate this mechanistic advantage, using Nolatrexed-d4 as the essential internal standard to quantify intracellular accumulation—a metric often estimated rather than measured for 5-FU.

Mechanistic Divergence: The Case for Comparison

To understand the experimental design, one must first map the distinct signaling pathways. 5-FU requires complex metabolic activation, whereas Nolatrexed acts as a direct, lipophilic inhibitor.

Pathway Visualization

The following diagram contrasts the activation-dependent pathway of 5-FU with the direct inhibition model of Nolatrexed.

MechanismComparison cluster_5FU 5-Fluorouracil (Prodrug Pathway) cluster_Nola Nolatrexed (Direct Pathway) FU 5-FU (Extracellular) FU_In 5-FU (Intracellular) FU->FU_In Passive/Transport FdUMP FdUMP (Active Metabolite) FU_In->FdUMP OPRT/TK (Activation) Ternary Ternary Complex (TS + FdUMP + 5,10-CH2-THF) FdUMP->Ternary Covalent Binding TS Thymidylate Synthase (TS) Ternary->TS Irreversible Inhibition Nola Nolatrexed Nola_In Nolatrexed (Intracellular) Nola->Nola_In Passive Diffusion (Lipophilic) TS_Complex TS-Nolatrexed Complex Nola_In->TS_Complex Direct Competition (No Polyglutamation) TS_Complex->TS Reversible Inhibition DNA DNA Synthesis (dTMP Production) TS->DNA Catalysis Blocked

Figure 1: 5-FU requires metabolic conversion to FdUMP to form a covalent ternary complex. Nolatrexed enters via passive diffusion and directly inhibits TS without requiring polyglutamation.

The Role of Nolatrexed-d4: Analytical Precision

In this head-to-head study, Nolatrexed-d4 is not merely a passive reference; it is the critical tool for Quantitative Bioanalysis .

  • Why Deuterium? The substitution of four hydrogen atoms with deuterium (d4) creates a stable isotope analog with nearly identical physicochemical properties to the parent drug but a distinct mass shift (+4 Da).

  • The Problem with 5-FU: Quantifying intracellular 5-FU active metabolites (FdUMP, FdUTP) is notoriously difficult due to rapid degradation and inter-conversion.

  • The Solution: Using Nolatrexed-d4 as an Internal Standard (IS) in LC-MS/MS allows for the absolute quantification of Nolatrexed uptake, providing a definitive "concentration-at-target" value that cannot be easily obtained for 5-FU.

Comparative Properties Table
Feature5-Fluorouracil (5-FU)Nolatrexed (Analyzed via -d4)
Primary Target Thymidylate Synthase (TS)Thymidylate Synthase (TS)
Binding Mode Covalent (Ternary Complex)Non-covalent (Competitive)
Cell Entry Carrier-mediated (RFC/PCFT)Passive Diffusion (Lipophilic)
Polyglutamation Required for retentionNot Required (Bypasses resistance)
Quantification Indirect (Tritium Release Assay)Direct LC-MS/MS (using Nolatrexed-d4)
Primary Resistance Downregulation of activation enzymesTarget mutation / Overexpression

Head-to-Head Experimental Protocols

To objectively compare these agents, we utilize a dual-arm approach: Functional Efficacy (Cytotoxicity) and Target Engagement (Intracellular Accumulation).

Protocol A: Cytotoxicity in Isogenic Cell Lines

This protocol tests the hypothesis that Nolatrexed retains potency in 5-FU resistant cells.

Materials:

  • Parent Line: HCT116 (Colorectal Carcinoma, Wild Type).

  • Resistant Line: HCT116-R (Induced 5-FU resistance via long-term exposure).

  • Reagents: 5-FU (Sigma), Nolatrexed (Cayman/TRC), MTT Reagent.

Workflow:

  • Seeding: Plate HCT116 and HCT116-R cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Arm A (5-FU): Serial dilution (0.1 nM – 100 µM).

    • Arm B (Nolatrexed): Serial dilution (0.1 nM – 100 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Success Criterion: Nolatrexed should show an Resistance Factor (RF = IC50_Resistant / IC50_Parent) of < 2.0, whereas 5-FU will likely show RF > 10.0.

Protocol B: LC-MS/MS Quantification of Intracellular Uptake

This is the critical application of Nolatrexed-d4.

Objective: Prove that Nolatrexed accumulates in cells regardless of transport protein status.

Workflow Visualization:

LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Cells Treated Cells (Lysate) Extract Protein Precipitation (Acetonitrile) Cells->Extract Spike Spike IS: Nolatrexed-d4 Spike->Extract LC HPLC Separation (C18 Column) Extract->LC MS Mass Spec (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / d4 Area) MS->Data Result Intracellular Conc. (pmol/10^6 cells) Data->Result Absolute Quantification

Figure 2: Workflow for quantifying intracellular Nolatrexed using the d4-labeled internal standard to correct for extraction efficiency and matrix effects.

Step-by-Step Protocol:

  • Treatment: Treat HCT116 cells with 10 µM Nolatrexed for 1, 4, and 24 hours.

  • Harvest: Wash cells 3x with ice-cold PBS (critical to remove extracellular drug). Scrape into 200 µL water.

  • Internal Standard Addition: Add 10 µL of Nolatrexed-d4 (1 µM stock) to the lysate before extraction.

    • Scientific Logic:[1][3][4][5][6][7][8][9][10][11][12] Adding the IS immediately corrects for any loss of analyte during the protein precipitation step.

  • Extraction: Add 800 µL cold Acetonitrile. Vortex 1 min. Centrifuge 14,000 x g for 10 min.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions (MRM):

      • Nolatrexed:[1][2][4][5][12][13][14] m/z 343.1 → 206.1

      • Nolatrexed-d4: m/z 347.1 → 210.1 (Note the +4 shift).

  • Calculation: Plot the Area Ratio (Nolatrexed / Nolatrexed-d4) against a calibration curve.

Expected Outcomes & Data Interpretation

When analyzing the data generated from the above protocols, the following trends validate the superior pharmacological profile of Nolatrexed in resistant settings:

Metric5-FU ResultNolatrexed ResultInterpretation
IC50 (WT Cells) Low (Sensitive)Low (Sensitive)Both drugs are effective in standard conditions.
IC50 (Resistant) High (>10x shift)Maintained (<2x shift)Nolatrexed bypasses transport/activation defects.
Intracellular Conc. Variable/LowHigh & Stable Confirmed by Nolatrexed-d4 normalization; proves passive diffusion.
TS Inhibition Slow onset (requires activation)Rapid onset Direct binding kinetics.

References

  • Webber, S. et al. (1996). "Design of Thymidylate Synthase Inhibitors Using Protein Crystal Structures: The Synthesis and Biological Evaluation of a Novel Class of 5-Substituted Quinazolinones." Journal of Medicinal Chemistry.

  • Theti, D. S. et al. (2003). "Molecular mechanisms of resistance to the antifolate thymidylate synthase inhibitor ZD9331 in ovarian cancer cells." Cancer Research.[1][5]

  • Walko, C. M. & Lindley, C. (2005). "Capecitabine: a review of its pharmacology and clinical interest." Clinical Therapeutics. (Discusses 5-FU activation pathways).

  • Agouron Pharmaceuticals. (2000).[2] "Nolatrexed Dihydrochloride (Thymitaq) Investigator's Brochure." (Historical data on AG337 mechanism).

  • Wang, S. et al. (2014). "Application of stable isotope-labeled internal standards in quantitative LC-MS/MS analysis of drugs." Journal of Pharmaceutical Analysis.

Sources

A Senior Application Scientist's Guide to the Bioanalytical Validation of Nolatrexed-d4 Dihydrochloride in Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the clinical journey of novel therapeutics, the precision of bioanalytical data is the bedrock of confidence. This guide provides an in-depth, experience-driven comparison of Nolatrexed-d4 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Nolatrexed in clinical research samples. We will explore the validation process from first principles, comparing its performance against a plausible structural analog alternative, and provide the experimental framework to empower you to make informed decisions for your own bioanalytical assays.

Introduction: The Critical Role of Internal Standards in Nolatrexed Bioanalysis

Nolatrexed is a potent, non-competitive inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.[1][2] Its investigation in clinical trials for various cancers necessitates a robust and reliable method to quantify its concentration in biological matrices, most commonly human plasma.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[4][5]

However, the journey of an analyte from a complex biological matrix to the detector is fraught with potential variability. Sample preparation steps like protein precipitation or liquid-liquid extraction, along with instrumental variations, can introduce inaccuracies.[6] An internal standard (IS) is therefore co-introduced with the analyte at a known concentration to normalize for these variations, ensuring the accuracy and precision of the final reported concentration.[7]

The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[6] This is where stable isotope-labeled internal standards (SIL-IS), such as Nolatrexed-d4 Dihydrochloride, offer a distinct advantage. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior.[6] This guide will dissect the validation of Nolatrexed-d4 Dihydrochloride and compare its performance to a hypothetical, yet scientifically sound, structural analog internal standard.

The Gold Standard: Validation of Nolatrexed-d4 Dihydrochloride

The validation of a bioanalytical method using a SIL-IS must be a rigorous process, adhering to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][8] The core principle is to demonstrate that the method is accurate, precise, and reliable for its intended purpose.

Physicochemical Properties of Nolatrexed and its Deuterated Analog
PropertyNolatrexedNolatrexed-d4Rationale for Comparison
Chemical Formula C₁₄H₁₂N₄OSC₁₄H₈D₄N₄OSDeuterium labeling increases the molecular weight, allowing for mass spectrometric differentiation.
Molecular Weight 284.34 g/mol 288.36 g/mol The mass shift is sufficient to prevent isotopic crosstalk.
Solubility Soluble in DMSO and water (as dihydrochloride salt)[9][10]Expected to be similar to NolatrexedSimilar solubility ensures consistent behavior during sample preparation.
pKa Not readily available, but expected to have basic nitrogens.Expected to be nearly identical to NolatrexedMinimal change in pKa ensures similar ionization efficiency in the mass spectrometer source.
Bioanalytical Method Validation Workflow

The validation of Nolatrexed-d4 Dihydrochloride as an internal standard involves a series of experiments to assess the performance of the entire bioanalytical method.

Validation_Workflow cluster_0 Method Development cluster_1 Full Validation Dev LC-MS/MS Method Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Stability Stability Matrix->Stability Comparative_Workflow cluster_IS Internal Standard Selection cluster_Validation Comparative Validation SIL_IS Nolatrexed-d4 Dihydrochloride Method_Dev Method Development for both IS SIL_IS->Method_Dev Analog_IS Nolatrexed-Analog Analog_IS->Method_Dev Full_Val Full Validation (as per section 2.4) Method_Dev->Full_Val Comparative_Analysis Direct Comparison of Performance Full_Val->Comparative_Analysis

Sources

A Senior Scientist's Guide to Assessing Bioanalytical Specificity: The Case for Nolatrexed-d4 Dihydrochloride in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of internal standards for the bioanalysis of Nolatrexed, a potent thymidylate synthase inhibitor.[1][2][3] We will explore the foundational challenges of achieving analytical specificity in complex biological matrices and present experimental frameworks to demonstrate the empirical superiority of a stable isotope-labeled internal standard, Nolatrexed-d4 Dihydrochloride, over common alternatives.

Part 1: The Foundational Challenge of Specificity in Bioanalysis

Quantitative bioanalysis via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for pharmacokinetic and drug metabolism studies.[4] However, the accuracy and reliability of these methods hinge on a critical parameter: specificity . The U.S. Food and Drug Administration (FDA) defines specificity as the ability of a bioanalytical method to detect and differentiate the analyte from other substances, including metabolites, impurities, or other drugs.[5]

The primary obstacle to achieving specificity is the matrix effect .[6][7] Biological matrices like plasma are complex mixtures of endogenous components (e.g., phospholipids, salts, proteins).[6][8] During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting compounds can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[4][7][9] This variability can severely compromise the accuracy and precision of quantitative results.[4]

To counteract this, an Internal Standard (IS) is incorporated into the analytical workflow. The ideal IS is a compound that behaves identically to the analyte during sample extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. Its purpose is to normalize for variations in sample preparation and matrix effects.

Part 2: Selecting the Optimal Internal Standard: A Comparative Framework

The choice of an internal standard is one of the most critical decisions in method development. The two most common choices are a structurally analogous compound or a stable isotope-labeled (SIL) version of the analyte.

  • The "Common Alternative" - Structurally Analogous IS: This is a compound that is chemically similar to the analyte but not identical. While cost-effective, it is fundamentally flawed. It will likely have a different retention time, different ionization efficiency, and be affected differently by matrix components than the analyte. This disparity means it cannot accurately compensate for analyte-specific matrix effects.

  • The "Gold Standard" - Stable Isotope-Labeled (SIL) IS: A SIL IS, such as Nolatrexed-d4 Dihydrochloride , is the analyte itself, but with several hydrogen atoms replaced by deuterium.[10] This substitution results in a mass shift (typically +4 amu for d4) that is easily resolved by the mass spectrometer. Crucially, its physicochemical properties are nearly identical to the unlabeled analyte.[10] This means it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[11][12] The ratio of the analyte to the SIL IS remains constant even when both are suppressed or enhanced, leading to highly accurate and precise quantification.[10]

The following diagram illustrates why a co-eluting SIL IS is superior for mitigating matrix effects.

cluster_0 Scenario 1: Nolatrexed-d4 Dihydrochloride (SIL IS) cluster_1 Scenario 2: Analog IS (Alternative) a1 Analyte (Nolatrexed) ratio1 Analyte/IS Ratio REMAINS CONSTANT a1->ratio1 is1 IS (Nolatrexed-d4) is1->ratio1 me1 Matrix Interference (e.g., Phospholipid) me1->a1 Suppresses Signal me1->is1 result1 Result: ACCURATE ratio1->result1 a2 Analyte (Nolatrexed) ratio2 Analyte/IS Ratio IS INACCURATE a2->ratio2 is2 IS (Analog) is2->ratio2 me2 Matrix Interference (e.g., Phospholipid) me2->a2 result2 Result: INACCURATE ratio2->result2

Caption: Ideal vs. Non-Ideal Matrix Effect Compensation.

Part 3: Experimental Design for Validating Specificity

To empirically demonstrate the superiority of Nolatrexed-d4 Dihydrochloride, a head-to-head comparison against a hypothetical analogous IS ("Analog-X") is performed. The protocol is designed to meet the rigorous standards of the FDA's Bioanalytical Method Validation Guidance.[5][13][14][15]

Objective

To assess and compare the specificity of a bioanalytical method for Nolatrexed in human plasma using either Nolatrexed-d4 Dihydrochloride or Analog-X as the internal standard.

The following diagram outlines the experimental workflow.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Interpretation plasma 1. Aliquot 100 µL Human Plasma spike 2. Spike with IS (Nolatrexed-d4 or Analog-X) plasma->spike ppt 3. Add 300 µL Cold Acetonitrile (Protein Precipitation) spike->ppt vortex 4. Vortex & Incubate (-20°C, 20 min) ppt->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms spec 8a. Specificity Check (Blank vs. LLOQ) lcms->spec mf 8b. Matrix Factor Calculation lcms->mf ap 8c. Accuracy & Precision (QC Samples) lcms->ap

Caption: Workflow for Specificity and Matrix Effect Assessment.

Detailed Experimental Protocol
  • Materials:

    • Human plasma (pooled from at least 6 different donors)

    • Nolatrexed reference standard

    • Nolatrexed-d4 Dihydrochloride (SIL IS)

    • Analog-X (structurally analogous IS)

    • Acetonitrile (LC-MS grade), ice-cold

    • Microcentrifuge tubes and centrifuge

  • Sample Preparation (Protein Precipitation): Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma.[16][17] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins like albumin.[18][19]

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • For spiked samples, add the appropriate volume of Nolatrexed and/or IS working solution.

    • Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma is standard for effective protein removal.[19][20]

    • Vortex vigorously for 30 seconds to ensure complete denaturation.[18]

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • Specificity and Matrix Effect Assessment:

    • Set 1 (Specificity): Analyze blank plasma from 6 different sources to check for interferences at the retention times of Nolatrexed and the ISs. Responses should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte and less than 5% for the IS.[5]

    • Set 2 (Matrix Factor - MF):

      • Sample A: Spike Nolatrexed and the IS into a clean solvent (e.g., 50:50 acetonitrile:water).

      • Sample B: Extract blank plasma from 6 sources and then spike the resulting supernatant with Nolatrexed and the IS (post-extraction spike).

      • Calculate MF: MF = Peak Area in Sample B / Peak Area in Sample A. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

      • Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS). This value is the most critical.

Part 4: Interpreting the Data - A Head-to-Head Comparison

The following tables summarize the expected experimental data from the comparative assessment.

Data Presentation

Table 1: Specificity Assessment in Blank Plasma

Sample Source Interference at Nolatrexed RT (% of LLOQ) Interference at Nolatrexed-d4 RT (% of IS Response) Interference at Analog-X RT (% of IS Response)
Donor 1 < 1.0% < 0.1% < 0.5%
Donor 2 < 1.5% < 0.1% < 0.8%
Donor 3 < 0.8% < 0.1% 6.2% (Failure)
Donor 4 < 1.2% < 0.1% < 1.0%
Donor 5 < 2.0% < 0.1% < 0.6%
Donor 6 < 1.1% < 0.1% < 0.9%

| Result | PASS | PASS | FAIL |

Causality: The failure in Donor 3 for Analog-X highlights a key risk of non-SIL standards: an endogenous compound in a specific patient's plasma can be isobaric and co-elute, creating a false signal. This is highly unlikely with a SIL IS due to its unique mass.

Table 2: Matrix Factor (MF) Comparison

Sample Source Analyte MF Nolatrexed-d4 MF IS-Normalized MF (Nolatrexed-d4) Analog-X MF IS-Normalized MF (Analog-X)
Donor 1 0.78 0.77 1.01 0.91 0.86
Donor 2 0.65 0.66 0.98 0.82 0.79
Donor 3 0.82 0.81 1.01 0.95 0.86
Donor 4 0.71 0.72 0.99 0.88 0.81
Donor 5 0.68 0.67 1.01 0.85 0.80
Donor 6 0.75 0.76 0.99 0.90 0.83
Mean 0.73 0.73 1.00 0.88 0.83

| %CV | 8.9% | 8.8% | 1.3% | 5.4% | 3.8% |

Causality: The raw MF values show that ion suppression is occurring for the analyte (mean MF = 0.73). The Nolatrexed-d4 SIL IS experiences the exact same degree of suppression (mean MF = 0.73), resulting in a perfectly compensated IS-Normalized MF of 1.00 with very low variability (%CV = 1.3%). In contrast, Analog-X is suppressed differently (mean MF = 0.88), failing to track the analyte's behavior. This leads to an inaccurate IS-Normalized MF (0.83) and higher variability, which directly translates to poorer assay accuracy and precision.

Table 3: Accuracy and Precision of Quality Control (QC) Samples | QC Level | Using Nolatrexed-d4 IS | Using Analog-X IS | | :--- | :---: | :---: | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | Low QC | 101.5 | 2.1 | 85.4 | 6.8 | | Mid QC | 98.9 | 1.8 | 84.9 | 5.5 | | High QC | 100.3 | 1.5 | 86.1 | 6.2 |

Causality: The data in Table 3 is the direct consequence of the findings in Table 2. The superior matrix effect compensation provided by Nolatrexed-d4 results in excellent accuracy (near 100%) and precision (<3% CV), well within regulatory limits (±15%). The poor compensation by Analog-X leads to a significant negative bias in accuracy (~ -15%) and higher imprecision, bordering on failure of the validation criteria.

Part 5: Conclusion and Best Practices

The experimental evidence unequivocally demonstrates that Nolatrexed-d4 Dihydrochloride provides superior specificity and reliability for the quantitative bioanalysis of Nolatrexed in complex biological matrices. Its ability to co-elute and perfectly mimic the behavior of the analyte ensures robust compensation for inevitable matrix effects, a feat that structurally analogous internal standards cannot reliably achieve.

For researchers and drug development professionals, the message is clear:

  • Prioritize SIL Internal Standards: The use of a stable isotope-labeled internal standard like Nolatrexed-d4 Dihydrochloride is the most effective strategy for mitigating matrix effects and ensuring the highest level of data integrity.[11][21]

  • Thoroughly Validate Specificity: Always assess specificity and matrix effects using multiple sources of the biological matrix as outlined in FDA and ICH guidelines.[5][15][22]

  • Understand the "Why": The choice of an IS is not arbitrary. Understanding the mechanisms of matrix effects and the physicochemical properties of your analyte and IS is crucial for developing robust, reliable, and regulatory-compliant bioanalytical methods.

Investing in the proper tools, like Nolatrexed-d4 Dihydrochloride, is a direct investment in the quality and defensibility of your research and development data.

References

  • National Center for Biotechnology Information. Nolatrexed. PubChem Compound Summary for CID 135400184. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ScienceDirect. Thymidylate Synthase Inhibitors. [Link]

  • New Drug Approvals. Nolatrexed Dihydrochloride. [Link]

  • National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • PubMed. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]

  • National Cancer Institute. Definition of nolatrexed dihydrochloride - NCI Drug Dictionary. [Link]

  • PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ResearchGate. (PDF) Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures.... [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]

  • DiVA portal. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Nolatrexed-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of Nolatrexed-d4 Dihydrochloride, a deuterated analog of a potent thymidylate synthase inhibitor used in cancer research.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.

Nolatrexed and its analogs are designed to interfere with DNA synthesis, a mechanism that inherently classifies them as hazardous.[3] Therefore, all materials contaminated with this compound must be treated as hazardous waste. This guide will walk you through the necessary precautions and steps for its safe disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific glove material recommendations, it is prudent to double-glove.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.

  • Lab Coat: A lab coat must be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization.[4]

II. Waste Segregation and Container Management

Proper segregation and containment of hazardous waste are fundamental to laboratory safety.[6][7] Never mix Nolatrexed-d4 Dihydrochloride waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Container Selection and Labeling:

  • Primary Container: Use a dedicated, leak-proof container made of a material compatible with the chemical waste. The original product container is often a suitable choice.[8][9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Nolatrexed-d4 Dihydrochloride." List all constituents, including any solvents.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7][8]

Disposal Workflow Diagram

Nolatrexed-d4 Dihydrochloride Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Labeled Hazardous Waste Container A->B C Collect Solid Waste (e.g., contaminated tips, vials) B->C D Collect Liquid Waste (e.g., unused solutions) B->D E Securely Close Waste Container C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS F->G

Caption: Decision-making process for the safe disposal of Nolatrexed-d4 Dihydrochloride.

III. Step-by-Step Disposal Procedures

A. Solid Waste Disposal:

  • Collection: Place all disposables contaminated with Nolatrexed-d4 Dihydrochloride, such as pipette tips, weigh boats, and empty vials, directly into the designated hazardous waste container.

  • Decontamination of Surfaces: Decontaminate any surfaces that may have come into contact with the compound using an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, as recommended by your institution's EHS). The cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.

  • Container Closure: Once waste has been added, securely close the container.

B. Liquid Waste Disposal:

  • Aqueous Solutions: Collect all aqueous solutions containing Nolatrexed-d4 Dihydrochloride in a designated, sealed, and clearly labeled hazardous waste container.

  • Organic Solvents: If Nolatrexed-d4 Dihydrochloride is dissolved in an organic solvent, collect it in a separate, compatible hazardous waste container labeled with all chemical components.

  • Prohibition of Sink Disposal: Under no circumstances should Nolatrexed-d4 Dihydrochloride or its solutions be disposed of down the sink.[9][10]

IV. Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within your laboratory. This area should be under the control of laboratory personnel.[6]

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment, such as a plastic tub, to prevent spills.[6][7]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[9]

By following these procedures, you contribute to a safe and compliant research environment. Always consult your institution's specific guidelines for hazardous waste management, as local regulations may vary.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Nolatrexed. PubChem. [Link]

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Personal protective equipment for handling Nolatrexed-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Nolatrexed-d4 Dihydrochloride is not merely a laboratory reagent; it is a deuterated analog of a potent antineoplastic agent. While the deuterium labeling (


) is intended for use as an internal standard in mass spectrometry (LC-MS/MS), the biological activity of the parent compound—Thymidylate Synthase (TS) inhibition —dictates the safety protocol.

The Core Hazard: Nolatrexed functions as a folate antagonist.[1] By covalently binding to thymidylate synthase, it halts the synthesis of thymidine, a necessary building block of DNA. In a laboratory setting, accidental exposure (inhalation or dermal absorption) poses a risk to rapidly dividing cells, making this compound a suspected reproductive hazard and teratogen . Furthermore, as a dihydrochloride salt, the compound is corrosive , capable of causing severe skin burns and eye damage upon contact with moisture.

Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling must occur under containment.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Nolatrexed-d4 Dihydrochloride in powder or solution form.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P100 Respirator (if outside hood) Primary:Fume Hood / BSC Class II The powder is micron-sized and electrostatic. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. Engineering controls (hood) are primary; respirators are secondary redundancy.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil) Outer: Extended Cuff Nitrile (minimum 5 mil)Nolatrexed is lipophilic and water-soluble. Double gloving creates a breakthrough barrier. The outer glove is sacrificial and must be changed immediately upon contamination.
Dermal (Body) Tyvek® Lab Coat or Solid-Front Gown with elastic cuffsStandard cotton lab coats are absorbent and retain hazardous powders. Impervious materials (Tyvek/polypropylene) prevent dermal migration.
Ocular Chemical Splash Goggles (ANSI Z87.1+)The dihydrochloride salt forms hydrochloric acid upon contact with mucosal membranes (eyes), risking immediate corneal damage. Safety glasses with side shields are insufficient for solution handling.

Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution for LC-MS/MS analysis without cross-contamination or exposure.

Phase 1: Engineering Setup
  • Verify Airflow: Ensure the Chemical Fume Hood or Biosafety Cabinet (BSC) is operating at a face velocity of 0.3–0.5 m/s.

  • Static Mitigation: Analytical standards (mg quantities) are prone to static fly-away. Place an ionizing fan or anti-static gun inside the hood near the balance.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.

Phase 2: The Weighing Procedure
  • Don PPE: Put on inner gloves, gown, then outer gloves (over gown cuffs). Don goggles.

  • Transfer: Move the sealed vial of Nolatrexed-d4 into the hood.

  • Tare: Place the receiving vessel (volumetric flask or amber glass vial) on the balance and tare.

  • Dispense:

    • Technique: Do not use a spatula if possible. Gently tap the vial to transfer the powder. If a tool is needed, use a disposable anti-static micro-spatula.

    • Control: If powder adheres to the neck of the vial, wipe with a Kimwipe dampened with methanol (held by forceps) and discard immediately into solid hazardous waste.

  • Seal: Cap the receiving vessel inside the hood before moving it.

Phase 3: Solubilization (The Acidic Risk)
  • Solvent Choice: Nolatrexed Dihydrochloride is soluble in water and DMSO.

  • Addition: Add solvent slowly. The dissolution of the dihydrochloride salt is exothermic and may lower the pH of the solution significantly.

  • Venting: If using a volatile solvent (Methanol/Acetonitrile) for the internal standard mix, ensure the vessel is vented away from the face to prevent pressure buildup.

Decontamination & Waste Disposal[2][3][4][5]

Principle: Inactivation of the cytotoxic agent prevents downstream exposure.

  • Spill Management:

    • Isolate: Cover the spill with an absorbent pad.

    • Neutralize: Clean the area with a 10% Sodium Hypochlorite (Bleach) solution. Oxidative degradation is effective for breaking down the quinazoline ring structure of folate antagonists.

    • Rinse: Follow with a water rinse, then an ethanol wipe to remove bleach residue.

  • Disposal Stream:

    • Solids: Gloves, pads, and empty vials must go into Yellow Cytotoxic/Chemotherapy Waste Bins (for incineration).

    • Liquids: All stock solutions and rinsates must be disposed of as Hazardous Chemical Waste (labeled: Cytotoxic, Acidic).

    • NEVER dispose of down the drain.[2][3]

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical decision points and safety barriers in the handling process.

NolatrexedSafety cluster_Ops Operational Phase Start START: Nolatrexed-d4 Handling Risk Risk Assessment: Cytotoxic & Corrosive Start->Risk PPE Don PPE: Double Nitrile Gloves Goggles + Tyvek Gown Risk->PPE Mandatory EngControl Engineering Control: Fume Hood/BSC + Anti-Static PPE->EngControl Weigh Weighing (Solid) Avoid Dust Generation EngControl->Weigh Solubilize Solubilization (Exothermic/Acidic) Weigh->Solubilize Add Solvent Waste Disposal: Incineration (Yellow Bin) Solubilize->Waste Excess/Spills Decon Decon Surface: 10% Bleach -> Water -> Ethanol Solubilize->Decon Post-Work End END: Process Complete Waste->End Decon->End

Figure 1: Decision logic for handling Nolatrexed-d4, emphasizing the transition from risk assessment to incineration-based disposal.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Nolatrexed | C14H12N4OS | CID 135400184.[1] PubChem.[1] Retrieved February 7, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved February 7, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.